molecular formula C9H6N2OS B1602188 7-Methoxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-36-9

7-Methoxybenzo[d]thiazole-2-carbonitrile

Cat. No.: B1602188
CAS No.: 7267-36-9
M. Wt: 190.22 g/mol
InChI Key: AFEIIROSUYPQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxybenzo[d]thiazole-2-carbonitrile is a useful research compound. Its molecular formula is C9H6N2OS and its molecular weight is 190.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxybenzo[d]thiazole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxybenzo[d]thiazole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEIIROSUYPQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576940
Record name 7-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-36-9
Record name 7-Methoxy-2-benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7267-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unlocking Deeper Insights: A Technical Guide to 7-Substituted Benzothiazole Derivatives in Bioluminescence Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 7-substituted benzothiazole derivatives, a class of synthetic luciferins revolutionizing bioluminescence research. We will delve into the core principles, practical applications, and the scientific rationale behind their use, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the full potential of these powerful tools.

The Foundation: Firefly Luciferin and the Bioluminescent Reaction

At the heart of many bioluminescence imaging (BLI) applications lies the firefly luciferase (Fluc) enzyme and its substrate, D-luciferin. D-luciferin is a benzothiazole derivative that, in the presence of ATP, magnesium ions, and oxygen, is oxidized by luciferase to produce an electronically excited oxyluciferin. As this molecule returns to its ground state, it releases energy in the form of light.[1][2] The high quantum yield of this reaction and the lack of endogenous bioluminescence in most biological systems provide an exceptionally high signal-to-background ratio, making it a cornerstone of modern biological research.[1][3]

The biosynthesis of firefly luciferin involves the condensation of two L-cysteine molecules with p-benzoquinone to form the characteristic benzothiazole ring structure.[1][4]

cluster_luciferin D-Luciferin Structure Benzothiazole_Ring Benzothiazole Ring Thiazoline_Ring Thiazoline Ring Benzothiazole_Ring->Thiazoline_Ring fused to Carboxylic_Acid Carboxylic Acid Thiazoline_Ring->Carboxylic_Acid contains

Caption: Core structure of D-luciferin.

The standard firefly luciferase system, however, has limitations, particularly for in vivo imaging. The emitted yellow-green light (around 560 nm) is readily absorbed and scattered by tissues, especially hemoglobin and melanin.[5] This significantly attenuates the signal from deep tissues, hindering the sensitive detection of biological processes in internal organs.[6][7] Furthermore, D-luciferin exhibits poor tissue permeability and does not efficiently cross the blood-brain barrier, limiting its utility in neuroscience research.[8]

The Innovation: Synthetic Benzothiazole Derivatives for Enhanced Imaging

To overcome the limitations of D-luciferin, researchers have developed a range of synthetic luciferin analogs. A key strategy has been the chemical modification of the benzothiazole core to alter the photophysical properties of the molecule. By extending the π-conjugation of the benzothiazole system, the emission wavelength can be shifted towards the near-infrared (NIR) region of the spectrum (650-900 nm).[9][10] This "optical window" for biological tissues is characterized by significantly lower absorption from water, hemoglobin, and melanin, allowing for much deeper tissue penetration of the bioluminescent signal.[11][12]

The Rise of 7-Substituted Analogs: AkaLumine (TokeOni)

A prime example of a successful synthetic luciferin is AkaLumine, also known as TokeOni.[13] In this derivative, the benzothiazole structure of D-luciferin is modified, resulting in a significant red-shift of the emission peak to approximately 677 nm.[11][13][14] This strategic modification places the emitted light squarely within the NIR window, enabling highly sensitive deep-tissue imaging.[13][14]

The advantages of AkaLumine extend beyond its spectral properties. It exhibits improved biodistribution compared to D-luciferin and is water-soluble, making it suitable for in vivo administration.[11] When paired with its cognate engineered luciferase, Akaluc, the AkaLumine-based system can produce a bioluminescent signal that is 100 to 1000 times brighter in vivo than the conventional luciferin-luciferase system.[8] This enhanced brightness allows for the non-invasive visualization of single cells deep within freely moving animals.

D_Luciferin D-Luciferin (560 nm emission) Signal_Attenuation High Signal Attenuation D_Luciferin->Signal_Attenuation leads to AkaLumine AkaLumine (7-substituted) (677 nm emission) Low_Signal_Attenuation Low Signal Attenuation AkaLumine->Low_Signal_Attenuation results in Tissue_Penetration Tissue Penetration Signal_Attenuation->Tissue_Penetration limits Deep_Tissue_Imaging Deep Tissue Imaging Low_Signal_Attenuation->Deep_Tissue_Imaging enables Start Start Anesthetize Anesthetize Animal Start->Anesthetize Inject Administer AkaLumine Anesthetize->Inject Image Acquire Bioluminescence Images Inject->Image Analyze Quantify Signal from ROI Image->Analyze End End Analyze->End

Sources

The Emergence of a Novel Bioluminescent Probe: A Technical Guide to the 7-Methoxy Analog of Firefly Luciferin Nitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The firefly luciferin-luciferase system is a cornerstone of modern biological research, enabling sensitive detection of cellular events through bioluminescence.[1] Modification of the luciferin structure has led to a palette of analogs with altered bioluminescent properties, pushing the boundaries of in vivo imaging and diagnostics.[2] This in-depth technical guide focuses on a promising, yet underexplored, derivative: the 7-methoxy analog of firefly luciferin, prepared from its nitrile precursor, 6-hydroxy-7-methoxy-2-cyanobenzothiazole. We will delve into its chemical structure, a proposed synthetic pathway, predicted bioluminescent characteristics, and potential applications, providing a comprehensive resource for researchers seeking to leverage this novel probe.

Introduction: The Rationale for 7-Position Modification

The native firefly D-luciferin emits a yellow-green light with a maximum emission wavelength (λmax) around 560 nm.[3] While immensely useful, this wavelength is subject to significant absorption and scattering by biological tissues, limiting its application in deep-tissue imaging.[2] Consequently, a major thrust in luciferin analog development has been the creation of red-shifted emitters, as longer wavelengths ( >600 nm) exhibit superior tissue penetration.[2]

Chemical modifications to the benzothiazole ring of the luciferin core have proven to be a fruitful strategy for tuning the emission wavelength.[4] While substitutions at the 4', 5', and 6' positions have been extensively studied, the 7'-position offers a unique opportunity to modulate the electronic properties of the emitter, oxyluciferin.[5] Computational studies have predicted that the introduction of electron-donating groups at the 7'-position can lead to a substantial red-shift in the emission wavelength.[5] A methoxy group (-OCH3), being a strong electron-donating group, is therefore an ideal candidate for creating a luciferin analog with enhanced properties for in vivo applications.

This guide will focus on the "nitrile" precursor, 2-cyano-6-hydroxy-7-methoxybenzothiazole, as the key intermediate for the synthesis of the 7-methoxy luciferin analog. The term "luciferin nitrile" in this context refers to this precursor, which undergoes a condensation reaction with D-cysteine to form the final luciferin analog.[6]

Chemical Structure and Synthesis

The core of the 7-methoxy luciferin analog is the 6-hydroxy-7-methoxybenzothiazole ring system. The final structure, (4S)-2-(6-hydroxy-7-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, is achieved through a well-established synthetic paradigm in luciferin chemistry: the condensation of a substituted 2-cyanobenzothiazole with D-cysteine.

Diagram: Chemical Structure of 7-Methoxy Firefly Luciferin Analog

Caption: Chemical structure of the 7-methoxy analog of firefly luciferin.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to the key intermediate, 6-hydroxy-7-methoxy-2-cyanobenzothiazole, starts from commercially available 3-methoxyphenol. The following multi-step protocol is proposed based on established organic chemistry reactions.

Diagram: Proposed Synthesis of 6-hydroxy-7-methoxy-2-cyanobenzothiazole

A 3-Methoxyphenol B 4-Amino-3-methoxyphenol A->B Nitrosation & Reduction C 4-Amino-3-methoxy-thiophenol B->C Thiocyanation & Reduction D 6-Hydroxy-7-methoxy-benzothiazole C->D Reaction with Formic Acid E 2-Bromo-6-hydroxy-7-methoxy-benzothiazole D->E Bromination F 6-Hydroxy-7-methoxy-2-cyanobenzothiazole E->F Cyanation (e.g., Sandmeyer-type reaction)

Caption: Proposed synthetic workflow for the key nitrile precursor.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-methoxyphenol

This procedure is adapted from known methods for the synthesis of substituted aminophenols.[7]

  • Dissolve 3-methoxyphenol in a suitable aqueous alkaline solution.

  • Cool the solution in an ice bath and add sodium nitrite portion-wise to achieve nitrosation at the 4-position.

  • After the nitrosation is complete, perform a reduction of the nitroso group to an amino group using a suitable reducing agent, such as sodium dithionite.

  • Acidify the reaction mixture to precipitate the 4-amino-3-methoxyphenol product.

  • Filter, wash with cold water, and dry the product.

Step 2: Synthesis of 4-Amino-3-methoxythiophenol

The conversion of an aminophenol to an aminothiophenol can be a challenging step. A multi-step process involving the introduction of a sulfur-containing group is often necessary.

  • Protect the amino group of 4-amino-3-methoxyphenol, for example, by acetylation.

  • Introduce a thiocyanate group (-SCN) onto the aromatic ring, likely directed by the activating hydroxyl and protected amino groups.

  • Reduce the thiocyanate group to a thiol (-SH).

  • Deprotect the amino group to yield 4-amino-3-methoxythiophenol.

Step 3: Synthesis of 6-Hydroxy-7-methoxy-2-cyanobenzothiazole

This is a critical sequence involving the formation of the benzothiazole ring and the introduction of the nitrile group.

  • Benzothiazole Formation: React 4-amino-3-methoxythiophenol with a one-carbon synthon, such as formic acid or trimethyl orthoformate, to form the benzothiazole ring.

  • Halogenation: Introduce a halogen, typically bromine, at the 2-position of the benzothiazole ring. This is a common strategy to activate the 2-position for subsequent nucleophilic substitution.

  • Cyanation: Perform a cyanation reaction to replace the halogen with a nitrile group. A copper(I) cyanide-mediated reaction, such as a Sandmeyer-type reaction or an Ullmann condensation, is a standard method for this transformation.[8][9]

Step 4: Synthesis of the 7-Methoxy Firefly Luciferin Analog

This final step involves the condensation of the nitrile precursor with D-cysteine.[6]

  • Dissolve 6-hydroxy-7-methoxy-2-cyanobenzothiazole in a suitable solvent, such as a mixture of methanol and water.

  • Add D-cysteine hydrochloride and a base (e.g., potassium carbonate) to the solution.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Purify the final product by column chromatography.

Physicochemical and Bioluminescent Properties

Predicted Spectral Properties

The introduction of an electron-donating methoxy group at the 7'-position of the benzothiazole ring is expected to have a significant impact on the electronic structure of the oxyluciferin emitter. This is predicted to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the emission wavelength.[5]

Table 1: Predicted vs. Actual Emission Maxima of Luciferin and Analogs

Compound6'-Substituent7'-SubstituentPredicted Emission λmax (nm)Actual Emission λmax (nm)Reference
D-Luciferin-OH-H~550-560562[3]
7'-Amino Luciferin-OH-NH2> 650Not Reported[5]
7'-Methoxy Luciferin -OH -OCH3 ~600-630 To be determined Prediction
Quantum Yield and Enzyme Kinetics

The effect of the 7'-methoxy substitution on the quantum yield and luciferase enzyme kinetics is more difficult to predict. The quantum yield is highly sensitive to the microenvironment of the enzyme's active site. While the methoxy group is relatively small, its presence could alter the binding orientation of the luciferin analog within the active site, which could either enhance or decrease the quantum yield.

Similarly, the Michaelis-Menten constant (Km) and the catalytic rate (kcat) of the luciferase-catalyzed reaction may be affected. The increased electron-donating character of the benzothiazole ring could influence the rate of the initial adenylation step or the subsequent oxidative cyclization.

Characterization of the 7-Methoxy Luciferin Analog

To validate the synthesis and fully characterize the properties of this novel analog, a series of analytical techniques should be employed.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds at each step.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product and intermediates.

Bioluminescent Characterization
  • Bioluminescence Spectroscopy: To measure the emission spectrum and determine the λmax of the light produced in the presence of firefly luciferase, ATP, and oxygen.

  • Luminometry: To quantify the light output and determine the quantum yield relative to D-luciferin.

  • Enzyme Kinetic Assays: To determine the Km and kcat values for the interaction of the 7-methoxy luciferin analog with firefly luciferase.

Applications in Research and Drug Development

A red-shifted luciferin analog, such as the proposed 7-methoxy derivative, would have significant advantages in several research areas:

  • In Vivo Bioluminescence Imaging (BLI): The enhanced tissue penetration of red-shifted light would enable more sensitive and accurate imaging of biological processes in deep tissues of small animal models.[2] This is particularly valuable for cancer research, immunology, and neuroscience.

  • High-Throughput Screening (HTS): A brighter, red-shifted probe could improve the signal-to-noise ratio in cell-based assays used for drug discovery, allowing for more robust and reliable screening of compound libraries.

  • Multiplexed Imaging: The distinct spectral properties of the 7-methoxy analog could allow for its use in combination with other luciferins or fluorescent reporters for simultaneous monitoring of multiple biological events.

Conclusion

The 7-methoxy analog of firefly luciferin nitrile represents a promising new tool for bioluminescence-based research. Based on our understanding of luciferin structure-activity relationships, this novel compound is predicted to exhibit a significantly red-shifted emission spectrum, making it an attractive candidate for applications requiring deep-tissue imaging. The synthetic pathway outlined in this guide provides a roadmap for its creation, and the proposed characterization methods will be essential for validating its properties. Further experimental investigation into this and other 7'-substituted luciferin analogs will undoubtedly expand the capabilities of bioluminescence technology and open up new avenues for scientific discovery.

References

  • Intramolecular Cascade C–S Bond Formation: Regioselective Synthesis of Substituted Benzothiazoles. Synlett, 2010(12), 1983-1986. [URL not available]
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 2022 , 27(8), 2568. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Computational Investigation of Substituent Effects on the Fluorescence Wavelengths of Oxyluciferin Analogs. ACS Omega, 2020 , 5(33), 20864-20874. [Link]

  • Red-shifted d-luciferin analogues and their bioluminescence characteristics. RSC Chemical Biology, 2022 , 3(1), 67-77. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 2018 , 23(9), 2339. [Link]

  • “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 2018 , 83(6), 7347-7359. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 2020 , 8, 644. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Spectroscopic Properties of Amine-substituted Analogues of Firefly Luciferin and Oxyluciferin. Photochemistry and Photobiology, 2017 , 93(2), 565-573. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 2012 , 10(28), 5285-5307. [Link]

  • Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules. International Journal of Molecular Sciences, 2021 , 22(6), 3033. [Link]

  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010 , (vi), 53-60. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 2020 , 10(10), 1104. [Link]

  • Firefly Luciferin. PubChem. [Link]

  • Red-shifted d-luciferin analogues and their bioluminescence characteristics. Semantic Scholar. [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 2018 , 23(10), 2530. [Link]

  • How to Select Firefly Luciferin Analogues for In Vivo Imaging. International Journal of Molecular Sciences, 2020 , 21(3), 1037. [Link]

  • Firefly luciferin. Wikipedia. [Link]

  • First Synthesis of 3-Methoxy-4-Aminopropiophenone. ResearchGate. [Link]

  • Synthesis and evaluation of D-thioluciferin, a bioluminescent 6'-thio analog of D-luciferin. Arkivoc, 2021 , (iv), 126-139. [Link]

  • A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. ResearchGate. [Link]

  • Bioluminescence. Wikipedia. [Link]

  • Process for preparation of thiophenol derivatives.
  • Firefly Luciferin. PubChem. [Link]

  • Preparation method of thiophenol.
  • Absorption and fluorescence properties and assignments of firefly bioluminescence substrate analog: seMpai. ResearchGate. [Link]

  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 2019 , 24(22), 4075. [Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. RSC Advances, 2020 , 10(5), 2686-2701. [Link]

  • Expedient Synthesis of Electronically Modified Luciferins for Bioluminescence Imaging. Journal of the American Chemical Society, 2015 , 137(28), 8963-8968. [Link]

  • Rapid access to a broad range of 6′-substituted firefly luciferin analogues reveals surprising emitters and inhibitors. Journal of the American Chemical Society, 2018 , 140(16), 5489-5493. [Link]

  • Synthesis of 7-hydroxy-6H-naphtho[2,3-c]chromen-6-one via TsOH-Mediated Tandem reaction. RSC Advances, 2019 , 9(18), 10171-10175. [Link]

  • C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry, 2023 , 1(3), 177-184. [Link]

Sources

Benzothiazole-2-carbonitrile derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic pathways, and biological applications of Benzothiazole-2-carbonitrile (2-CN-BTA) derivatives.

A Technical Guide for Medicinal Chemists & Chemical Biologists

Executive Summary

Benzothiazole-2-carbonitrile (2-CN-BTA) derivatives occupy a unique niche in modern drug discovery, serving two distinct but high-value functions:

  • The "Click" Architect: A bioorthogonal handle that reacts specifically with 1,2-aminothiols (e.g., N-terminal cysteine) to regenerate luciferin-like scaffolds. This is the gold standard for in vivo imaging and hydrogel assembly.

  • The "Warhead" Inhibitor: An electrophilic trap for cysteine proteases (Cathepsins, Cruzain). Unlike highly reactive aliphatic nitriles, the aromatic 2-CN-BTA motif offers a "Goldilocks" reactivity—stable in plasma but sufficiently electrophilic within the oxyanion hole of a protease active site to form a reversible thioimidate adduct.

This guide provides the synthetic protocols, mechanistic insights, and experimental frameworks required to deploy this scaffold effectively.

The Core Reactivity: Divergent Pathways

The utility of 2-CN-BTA stems from the electron-deficient benzothiazole ring, which activates the C2-nitrile. Depending on the nucleophile, the reaction follows one of two divergent pathways.

Reactivity Scaffold Benzothiazole-2-CN Nucleophile1 1,2-Aminothiol (e.g., N-term Cys) Scaffold->Nucleophile1 Condensation Nucleophile2 Active Site Thiolate (e.g., Cys25 of Cathepsin) Scaffold->Nucleophile2 Pinner Reaction Product1 Thiazoline Ring (Luciferin Scaffold) Nucleophile1->Product1 Irreversible (Click Chem) Product2 Thioimidate Adduct (Enzyme Inhibition) Nucleophile2->Product2 Reversible (Covalent Inhibitor)

Figure 1: Divergent reactivity of the 2-cyanobenzothiazole scaffold. Path 1 (Click) is irreversible and forms a stable heterocycle. Path 2 (Inhibition) is reversible, minimizing off-target immunogenicity.

Synthetic Architectures

Traditional synthesis involving nucleophilic substitution of 2-chlorobenzothiazole with KCN in hot DMSO is hazardous and often low-yielding due to polymerization. The field has shifted toward the Appel Salt Method , which is safer, scalable, and tolerates diverse functional groups.

3.1 The Appel Salt Protocol (Recommended)

This route builds the benzothiazole ring and the nitrile simultaneously from an aniline precursor.

Mechanism:

  • Condensation: Aniline reacts with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form an imino-dithiazole intermediate.

  • Fragmentation: Treatment with a base (DBU or Pyridine) induces fragmentation, releasing sulfur and HCl to collapse the ring into the 2-cyanobenzothiazole.

ParameterTraditional Route (KCN)Appel Salt Route (Modern)
Starting Material 2-HalobenzothiazoleSubstituted Aniline
Reagents KCN, DMSO, 100°C+Appel Salt, Pyridine, DCM, RT
Safety Profile High Risk (HCN gas)Moderate (Corrosive reagents)
Yield (Typical) 30–50%70–90%
Functional Group Tolerance Low (Sensitive to strong nuc)High (Tolerates esters, halides)
Medicinal Chemistry: Protease Inhibition

The 2-CN-BTA moiety acts as a reversible covalent warhead targeting Cysteine Proteases (Papain family).

4.1 Mechanism of Action (The "Thioimidate Trap")

Unlike irreversible warheads (epoxides, vinyl sulfones) that permanently alkylate the enzyme, the nitrile group undergoes a nucleophilic attack by the active site cysteine thiolate (


).
  • Recognition: The benzothiazole core binds in the S1/S1' pocket, positioning the nitrile carbon near the catalytic Cys25.

  • Attack: The thiolate attacks the nitrile carbon.

  • Stabilization: The resulting thioimidate anion is stabilized by the "oxyanion hole" (usually Gln19 and Cys25 backbone NH).

  • Reversibility: The thioimidate can hydrolyze or simply reverse, regenerating the free enzyme. This reduces the risk of haptenization and immune-mediated toxicity.

4.2 Target Landscape
  • Cathepsin K: A key target for osteoporosis. 2-CN-BTA derivatives show high selectivity for Cat K over Cat B/L due to the shape of the S2 pocket.

  • Parasitic Proteases:

    • Cruzain (Chagas Disease): 2-CN-BTA inhibitors have demonstrated nanomolar

      
       values.[1][2]
      
    • Rhodesain (Sleeping Sickness): The benzothiazole ring mimics the P2 phenylalanine residue preferred by this enzyme.

Chemical Biology: The "Click" Revolution

The reaction between 2-CN-BTA and 1,2-aminothiols (CBT-Cys click) is one of the few truly biocompatible reactions that can proceed intracellularly.

  • Luciferin Regeneration: The product of the reaction is D-Luciferin (if D-Cys is used). This allows for "split-luciferin" imaging where bioluminescence only occurs if the 2-CN-BTA probe meets a cysteine-tagged protein.

  • Self-Assembly: Linking 2-CN-BTA to a peptide sequence allows for enzyme-triggered self-assembly. Upon cleavage of a capping group, the exposed Cys reacts with the CBT, polymerizing the peptides into nanofibers inside the cell (e.g., inducing apoptosis in cancer cells).

Detailed Experimental Protocols
Protocol A: Synthesis of 6-Amino-2-cyanobenzothiazole (Appel Method)

A versatile intermediate for further derivatization.

Materials:

  • 4-Aminoacetanilide (1.0 equiv)

  • Appel Salt (4,5-dichloro-1,2,3-dithiazolium chloride) (1.1 equiv)

  • Pyridine (2.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Formation of Imine: Suspend Appel salt in DCM under

    
    . Add 4-aminoacetanilide and pyridine dropwise. Stir at Room Temperature (RT) for 2 hours. The mixture will turn dark/orange.
    
  • Filtration: Filter the mixture to remove pyridine-HCl salts. The filtrate contains the intermediate imino-dithiazole.

  • Fragmentation: Add DBU dropwise to the filtrate. A rapid color change (often to dark brown/black) indicates ring collapse. Stir for 30 mins.

  • Workup: Wash with 1M HCl (to remove DBU), then brine. Dry over

    
    .
    
  • Deprotection: The resulting product is 6-acetamido-2-cyanobenzothiazole. Reflux in dilute HCl/MeOH to deprotect the amine if the free aniline is required.

  • Purification: Silica gel chromatography (Hexane/EtOAc). 2-CN-BTAs are often fluorescent; use UV (365 nm) to track.

Protocol B: Fluorescence-Based Cathepsin B Inhibition Assay

To determine the


 of a new derivative.

Materials:

  • Recombinant Human Cathepsin B.

  • Substrate: Z-Arg-Arg-AMC (Fluorogenic).

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA. (DTT is critical to keep the active site Cys reduced).

Workflow:

  • Pre-incubation: In a black 96-well plate, add 80 µL Assay Buffer and 10 µL of inhibitor (variable concentration in DMSO). Add 5 µL of enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 5 µL of Substrate (Final conc.

    
    ).
    
  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (V) of the linear portion. Plot % Activity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine 
    
    
    
    .
References
  • Synthesis via Appel Salt

    • Title: Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole.
    • Source: Beilstein J. Org. Chem. 2016, 12, 2019–2025.
    • URL:[Link]

  • Click Chemistry (CBT-Cys)

    • Title: A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins.[3]

    • Source: N
    • URL:[Link]

  • Protease Inhibition Mechanism

    • Title: Cysteine protease inhibition by nitrile-based inhibitors: a comput
    • Source: Frontiers in Chemistry 2013, 1, 37.
    • URL:[Link]

  • Medicinal Chemistry Application (Parasitic)

    • Title: Design, synthesis and biological evaluation of benzothiazole-based inhibitors of Rhodesain.
    • Source: Bioorganic & Medicinal Chemistry 2018.
    • URL:[Link]

  • Self-Assembly Applications

    • Title: Enzyme-Instructed Self-Assembly of Peptide Derivatives to Form Nanofibers for Screening Inhibitors.
    • Source: J. Am. Chem. Soc. 2016, 138, 10.
    • URL:[Link]

Sources

A Comprehensive Technical Guide to 7-Methoxybenzo[d]thiazole-2-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic system in drug discovery, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4][5] The electronic properties and rigid, planar structure of the benzothiazole ring allow for specific interactions with various biological targets.

7-Methoxybenzo[d]thiazole-2-carbonitrile (CAS No. 7267-36-9) is a specific analog that has garnered interest due to the influence of its substituents on the molecule's overall properties. The methoxy group at the 7-position and the nitrile group at the 2-position can significantly modulate its biological activity and pharmacokinetic profile. The electron-donating methoxy group can influence metabolic stability and receptor binding, while the nitrile group is a versatile chemical handle for further synthetic modifications and can participate in key interactions with biological targets.[6][7]

This guide serves as a comprehensive resource for researchers looking to procure, synthesize, and utilize 7-Methoxybenzo[d]thiazole-2-carbonitrile in their research and development endeavors.

Commercial Availability and Sourcing

7-Methoxybenzo[d]thiazole-2-carbonitrile is a commercially available research chemical. Identifying a reliable supplier is the first critical step for any research program. The following table provides a summary of a known commercial supplier. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity.

SupplierProduct NameCAS NumberMolecular WeightPurity/SpecificationStorage
BLD Pharm 7-Methoxybenzo[d]thiazole-2-carbonitrile7267-36-9190.22Information available upon requestSealed in dry, 2-8°C

Note: The availability and specifications from suppliers can change. It is always recommended to contact the supplier directly for the most current information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 7-Methoxybenzo[d]thiazole-2-carbonitrile is essential for its effective use in experimental settings.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₆N₂OS[8]
Molecular Weight 190.22 g/mol [8]
CAS Number 7267-36-9[8]
Appearance (Typically a solid)Inferred
Storage Sealed in dry, 2-8°C[8]
SMILES Code N#CC1=NC2=CC=CC(OC)=C2S1[8]
Spectroscopic Data Interpretation

Diagram: Key Spectroscopic Features

G 7-Methoxybenzo[d]thiazole-2-carbonitrile 7-Methoxybenzo[d]thiazole-2-carbonitrile 1H_NMR 1H_NMR 7-Methoxybenzo[d]thiazole-2-carbonitrile->1H_NMR Proton Signals IR_Spectroscopy IR_Spectroscopy 7-Methoxybenzo[d]thiazole-2-carbonitrile->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass_Spectrometry 7-Methoxybenzo[d]thiazole-2-carbonitrile->Mass_Spectrometry Molecular Weight Methoxy Singlet (~3.9-4.1 ppm) Methoxy Singlet (~3.9-4.1 ppm) 1H_NMR->Methoxy Singlet (~3.9-4.1 ppm) Aromatic Multiplets (7.0-8.5 ppm) Aromatic Multiplets (7.0-8.5 ppm) 1H_NMR->Aromatic Multiplets (7.0-8.5 ppm) Nitrile Stretch (~2235 cm-1) Nitrile Stretch (~2235 cm-1) IR_Spectroscopy->Nitrile Stretch (~2235 cm-1) Molecular Ion Peak (m/z ~190) Molecular Ion Peak (m/z ~190) Mass_Spectrometry->Molecular Ion Peak (m/z ~190)

Caption: Expected spectroscopic signatures for compound characterization.

Synthesis of 7-Methoxybenzo[d]thiazole-2-carbonitrile

For researchers who wish to synthesize this compound in-house, for example for analogue synthesis or cost-effectiveness at a larger scale, a general synthetic route can be adapted from the literature on substituted 2-cyanobenzothiazoles.[6] A common and effective method involves the palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation from an appropriate N-arylcyanothioformamide precursor.[6]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 2-methoxy-6-nitroaniline.

G cluster_0 Step 1: Formation of N-arylcyanothioformamide cluster_1 Step 2: Cyclization to Benzothiazole cluster_2 Step 3 & 4: Reduction and Sandmeyer Reaction 2-Methoxy-6-nitroaniline 2-Methoxy-6-nitroaniline Intermediate_1 Intermediate_1 2-Methoxy-6-nitroaniline->Intermediate_1 Reaction with Appel's Salt N-(2-methoxy-6-nitrophenyl)cyanothioformamide N-(2-methoxy-6-nitrophenyl)cyanothioformamide Intermediate_1->N-(2-methoxy-6-nitrophenyl)cyanothioformamide Treatment with DBU 7-Methoxy-2-nitrobenzo[d]thiazole 7-Methoxy-2-nitrobenzo[d]thiazole N-(2-methoxy-6-nitrophenyl)cyanothioformamide->7-Methoxy-2-nitrobenzo[d]thiazole Pd/Cu Catalysis, KI 7-Methoxybenzo[d]thiazol-2-amine 7-Methoxybenzo[d]thiazol-2-amine 7-Methoxy-2-nitrobenzo[d]thiazole->7-Methoxybenzo[d]thiazol-2-amine Reduction (e.g., SnCl2/HCl) 7-Methoxybenzo[d]thiazole-2-carbonitrile 7-Methoxybenzo[d]thiazole-2-carbonitrile 7-Methoxybenzo[d]thiazol-2-amine->7-Methoxybenzo[d]thiazole-2-carbonitrile Sandmeyer Reaction

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Adapted from a General Method)

Step 1: Synthesis of N-(2-methoxyphenyl)cyanothioformamide (a precursor analog)

  • To a solution of 2-methoxyaniline in a suitable solvent such as dichloromethane, add Appel's salt (1.1 equivalents) and pyridine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Treat the resulting imino-1,2,3-dithiazole with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents) to yield the N-(2-methoxyphenyl)cyanothioformamide.

  • Purify the product by column chromatography.

Step 2: Synthesis of 7-Methoxybenzo[d]thiazole-2-carbonitrile

  • In a reaction vessel, combine the N-(2-methoxyphenyl)cyanothioformamide, palladium chloride (PdCl₂, 20 mol%), copper(I) iodide (CuI, 50 mol%), and potassium iodide (KI, 2 equivalents).

  • Add a solvent mixture of DMSO/DMF (1:1, v/v).

  • Heat the reaction mixture at 120 °C for 4 hours.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain 7-Methoxybenzo[d]thiazole-2-carbonitrile.

Note: This is a generalized protocol and may require optimization for the specific substrate. All reactions should be performed under an inert atmosphere and with appropriate safety precautions.

Quality Control and Characterization

Ensuring the identity and purity of 7-Methoxybenzo[d]thiazole-2-carbonitrile is paramount for obtaining reliable and reproducible experimental results. The following analytical techniques are recommended for quality control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the nitrile group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Drug Discovery and Research

The benzothiazole scaffold is a cornerstone in medicinal chemistry. While specific biological data for the 7-methoxy isomer is not extensively published, the broader class of benzothiazole derivatives has demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Many benzothiazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[3][4]

  • Antimicrobial Activity: The benzothiazole nucleus is present in a number of compounds with antibacterial and antifungal properties.[2][11]

  • Neuroprotective Effects: Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.

  • Chemical Biology Probes: The 2-cyanobenzothiazole moiety can participate in specific ligation reactions with cysteine-containing peptides, making these compounds useful as chemical probes for studying biological systems.[7]

The 7-methoxy substitution can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. The 2-nitrile group can act as a hydrogen bond acceptor and a reactive handle for the synthesis of more complex molecules.

Safety Information

A specific safety data sheet (SDS) for 7-Methoxybenzo[d]thiazole-2-carbonitrile should be obtained from the supplier. However, based on the data for related benzothiazole derivatives, the following general safety precautions should be observed.[8][12]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[8]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, and eye protection.[8]

    • Use only in a well-ventilated area.[8]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

    • Wash hands thoroughly after handling.[8]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the specific SDS for the compound before handling.

Conclusion

7-Methoxybenzo[d]thiazole-2-carbonitrile is a valuable building block for drug discovery and chemical biology. Its commercial availability and the established synthetic routes for related compounds make it an accessible tool for researchers. The unique combination of the benzothiazole core with the 7-methoxy and 2-nitrile substituents offers opportunities for the development of novel therapeutic agents and research probes. As with any chemical, proper handling and safety precautions are essential. This guide provides a solid foundation for scientists to confidently incorporate this promising compound into their research programs.

References

  • Chemotion. Mass Spectroscopy Analysis. (2025).
  • BLD Pharm. 7267-36-9|7-Methoxybenzo[d]thiazole-2-carbonitrile.
  • The Royal Society of Chemistry.
  • Fisher Scientific.
  • ResearchGate. Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger.
  • Guesmi, R., et al. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules2020, 25(21), 5029.
  • Abdel-Maksoud, M. S., et al. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules2020, 25(15), 3469.
  • ResearchGate. Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins. (2025).
  • ChemScene. 2942-12-3 | 7-Methoxybenzo[d]thiazole.
  • ACD/Labs. Methoxy groups just stick out. (2026).
  • Wang, S., et al. Synthesis and biological evaluation of benzothiazole derivatives bearing the ortho-hydroxy-N-acylhydrazone moiety as potent antitumor agents. Archiv der Pharmazie2014, 347(12), 886-895.
  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIV
  • MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022).

  • Ren, H., et al. Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society2016, 138(16), 5393-5401.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025).
  • Khan, A., et al. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS ONE2023, 18(1), e0279893.
  • ChemScene. 943-03-3 | 6-Methoxybenzo[d]thiazole-2-carbonitrile.
  • MDPI.
  • MDPI. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022).
  • MDPI.
  • MDPI. 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. (2022).

Sources

Methodological & Application

Reagents and Protocols for the Cyclocondensation of 2-Cyano-7-Methoxybenzothiazole to Form Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-cyano-7-methoxybenzothiazole scaffold is a privileged structure in medicinal chemistry and chemical biology, primarily due to the unique reactivity of its C2-nitrile group. This carbonitrile serves as a versatile electrophilic handle for cyclocondensation reactions, allowing for the efficient construction of fused polycyclic heteroaromatic systems. This application note provides an in-depth guide to the key reagents used for the annulation of new rings onto the 2-cyano-7-methoxybenzothiazole core. We will explore the reaction mechanisms, provide a comparative analysis of common binucleophilic reagents, and present detailed, field-proven protocols for the synthesis of significant derivatives, such as luciferin analogs and fused triazoles. The insights provided herein are intended to empower researchers to leverage this powerful synthetic strategy for applications ranging from bioluminescence imaging to the development of novel therapeutics.

The Principle of Cyclocondensation with 2-Cyanobenzothiazoles

The synthetic utility of 2-cyanobenzothiazoles is dominated by the electrophilic character of the nitrile carbon. The electron-withdrawing nature of both the nitrogen atom within the nitrile and the adjacent thiazole ring system renders this carbon highly susceptible to nucleophilic attack. When a binucleophilic reagent (a molecule containing two nucleophilic centers, Nu1 and Nu2) is introduced, a cascade reaction ensues.

The Causality of the Mechanism:

  • Initial Nucleophilic Attack: The more potent nucleophile (Nu1-H) of the reagent attacks the electrophilic nitrile carbon, breaking the carbon-nitrogen triple bond and forming an intermediate imine or a tautomeric enamine.

  • Intramolecular Cyclization: The second nucleophilic group (Nu2-H), now tethered in close proximity, performs an intramolecular attack on the imine carbon. This ring-closing step is entropically favored.

  • Aromatization/Dehydration: The resulting cyclic intermediate typically eliminates a small molecule, most often water or ammonia, to yield a stable, fused aromatic heterocyclic system.

This elegant and often high-yielding transformation provides a modular approach to creating significant molecular complexity from a readily accessible starting material.

Caption: General mechanism of cyclocondensation.

Key Reagent Classes for Cyclocondensation

The choice of binucleophilic reagent directly dictates the structure and properties of the resulting fused heterocyclic system. Below, we discuss the most prominent and synthetically useful reagent classes.

1,2-Aminothiols (e.g., D-Cysteine): The Gold Standard

The reaction between a 2-cyanobenzothiazole (CBT) and D-cysteine is arguably the most significant transformation of this scaffold. It is the final, crucial step in the synthesis of D-luciferin, the substrate for firefly luciferase, which is fundamental to bioluminescence imaging (BLI).[1][2]

  • Mechanism: The reaction proceeds via nucleophilic attack of the cysteine thiol group on the nitrile, followed by intramolecular cyclization of the amine group to form a thiazoline ring.[3][4] This reaction is remarkably fast (second-order rate constant k₂ ≈ 9.2 M⁻¹s⁻¹) and highly selective for 1,2-aminothiols, even in the presence of other nucleophiles like glutathione, making it a truly bioorthogonal ligation.[3][5][6]

  • Applications:

    • Bioluminescence Imaging: Synthesis of luciferin analogs for in vivo imaging.[7] The properties of the benzothiazole core (e.g., the 7-methoxy group) can be tuned to alter the emission wavelength of the light produced.

    • Bioorthogonal Chemistry: Site-specific labeling of proteins that have been engineered to possess an N-terminal cysteine residue.[6][8] This allows for the attachment of probes, drugs, or imaging agents with high precision.

    • In Situ Assembly: Used in "split-luciferin" strategies where the CBT and cysteine moieties are brought together by a biological event (e.g., caspase activity during apoptosis), generating a luminescent signal.[8]

Hydrazines and Hydrazine Derivatives: Accessing Fused Triazoles

Reacting 2-cyano-7-methoxybenzothiazole with hydrazine hydrate (N₂H₄·H₂O) provides a pathway to 3-amino-[9][10][11]triazolo[3,4-b]benzothiazoles. This class of compounds is of significant interest due to its structural relation to commercial fungicides like Tricyclazole.[12]

  • Mechanism: The reaction is initiated by the attack of one hydrazine nitrogen atom on the nitrile carbon. The tethered terminal amine then cyclizes onto the imine intermediate, which, after rearrangement and elimination of ammonia, yields the stable, fused 1,2,4-triazole ring. While many literature preparations of this ring system start from 2-hydrazinobenzothiazole, the direct cyclocondensation from the 2-cyano derivative is a mechanistically sound and viable alternative.[13]

  • Applications: The triazolo[3,4-b]benzothiazole core is a well-established pharmacophore in agrochemicals and has been explored for various medicinal applications, including antimicrobial and antifungal agents.[12]

Other Binucleophiles: Exploring Further Diversity

The modularity of this reaction allows for the exploration of other binucleophiles to generate diverse heterocyclic scaffolds, although these are less commonly reported as one-pot procedures starting from a CBT.

  • Amidines (e.g., Formamidine): In principle, reaction with an amidine could lead to fused aminopyrimidine or related diazine systems. The reaction would likely proceed via a transamination/cyclization cascade. However, most syntheses of pyrimido[2,1-b]benzothiazoles utilize 2-aminobenzothiazole as the starting material in multicomponent reactions.[9][11] Direct conversion from the 2-cyano derivative remains an area for methodological development.

  • Hydroxylamine (NH₂OH): The reaction of a nitrile with hydroxylamine is a known method for producing N-hydroxyamidines (amidoximes).[14] These intermediates are versatile precursors that can be further cyclized to form fused 1,2,4-oxadiazole rings, a scaffold present in many bioactive molecules.

Comparative Analysis and Protocol Selection

The choice of reagent depends entirely on the desired molecular architecture and final application. The table below summarizes the key features of the primary reagent classes.

Reagent ClassExample ReagentResulting Fused RingTypical ConditionsKey Applications & Rationale
1,2-Aminothiol D-CysteineThiazolineAqueous buffer (pH 7-8.5), Room Temp.Bioluminescence, Bioorthogonal Ligation. [2][15] High speed, selectivity, and biocompatibility are paramount.
Hydrazine Hydrazine Hydrate1,2,4-TriazoleAlcohols (e.g., Ethanol), RefluxMedicinal/Agrochemical Scaffolds. [12] Accesses the biologically active triazolobenzothiazole core.
Hydroxylamine NH₂OH·HCl1,2,4-OxadiazoleBasic conditions, often a two-step processDrug Discovery. [14] Forms amidoxime intermediate for further diversification. Less common as a one-pot cyclization.
Amidine FormamidinePyrimidineRequires specific catalysts or conditionsDrug Discovery. [9][16] Plausible but less established route from CBTs compared to starting from 2-aminobenzothiazoles.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key transformations. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 7-Methoxy-D-Luciferin Analog via Condensation with D-Cysteine

This protocol describes the high-yield synthesis of the thiazoline ring, mimicking the final step of luciferin synthesis.[17]

Materials:

  • 2-Cyano-7-methoxybenzothiazole (1.0 eq)

  • D-Cysteine hydrochloride monohydrate (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Methanol (MeOH), degassed

  • Water, deionized and degassed

  • Nitrogen or Argon supply

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 2-cyano-7-methoxybenzothiazole in a minimal amount of degassed methanol.

  • Reaction Setup: In a separate, larger flask equipped with a magnetic stir bar, dissolve D-cysteine hydrochloride monohydrate and potassium carbonate in a 1:1 mixture of degassed methanol and water. Purge the solution with nitrogen or argon for 15 minutes while stirring.

  • Initiation: Add the solution of 2-cyano-7-methoxybenzothiazole dropwise to the stirring D-cysteine solution at room temperature under an inert atmosphere.

  • Reaction Monitoring: The reaction is typically rapid. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction should be complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with cold 1M HCl. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and a minimal amount of cold methanol to remove salts and impurities. Dry the product under vacuum. The resulting 7-methoxy-D-luciferin analog is often pure enough for subsequent use, but can be further purified by recrystallization or chromatography if necessary.

Protocol 4.2: Proposed Protocol for Synthesis of 3-Amino-8-methoxy-[9][10][11]triazolo[3,4-b]benzothiazole

This is a representative protocol based on established nitrile-to-triazole conversions, providing a strong starting point for optimization.

Materials:

  • 2-Cyano-7-methoxybenzothiazole (1.0 eq)

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol or n-Butanol

  • Reflux condenser and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cyano-7-methoxybenzothiazole and ethanol (or n-butanol for a higher reflux temperature).

  • Reagent Addition: Carefully add hydrazine hydrate to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The choice of solvent dictates the temperature; higher temperatures may be required for complete conversion.

  • Reaction Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure fused triazole.

Experimental Workflow and Troubleshooting

A successful synthesis relies on a logical workflow and an understanding of potential challenges.

Caption: A typical experimental workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient temperature; Inactive reagents.Increase reaction temperature or switch to a higher-boiling solvent (e.g., n-butanol). Use fresh, high-purity reagents.
Low Yield (Cysteine Rxn) Oxidation of cysteine thiol to form disulfide.Ensure all solvents are thoroughly degassed. Maintain a positive pressure of inert gas (N₂ or Ar). Consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[15]
Multiple Products/Spots on TLC Side reactions; Degradation of starting material or product.Lower the reaction temperature. Reduce reaction time. Ensure pH is controlled during work-up.
Purification Difficulties Product is highly polar or has similar polarity to byproducts.Modify the purification strategy. Consider column chromatography with a different solvent system or recrystallization from a new solvent mixture.

Conclusion

The 2-cyano group of 7-methoxybenzothiazole is a powerful and versatile functional handle that enables the direct construction of complex, fused heterocyclic systems. The cyclocondensation reaction with binucleophiles, particularly the robust and bioorthogonal reaction with D-cysteine, provides reliable access to molecules with profound applications in bioluminescence and chemical biology. By understanding the underlying mechanisms and employing the optimized protocols described herein, researchers can effectively utilize this chemistry to advance their programs in drug discovery, diagnostics, and molecular imaging.

References

Please note that URLs are provided for verification and were accessible at the time of generation.

  • In an easy and expedient procedure, along with proper conditions, Benzaldehyde derivatives 1, β-ketosters 2, β- diketones 3, malonates 4 and 2-aminobenzothiazole 5 are used to synthesize 4H-pyrimido [2,1-b] benzothiazole and 2-oxo-pyrimido[2,1-b]benzothiazole compounds without using any solvent or catalyst. Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. Available from: [Link]

  • A simple and efficient synthesis of pyrimido[2,1-b ][9][18]benzothiazoles and[9][18]benzothiazolo[3,2-a ]quinazolines has been developed by using a one-pot, three-component reaction between arylglyoxals, 2-aminobenzothiazole, and various 1,3-dicarbonyl compounds in acetic acid. Synthesis of pyrimido[2,1-b][9][18]benzothiazoles and[9][18]benzothiazolo[3,2-a]quinazolines via one-pot three-component reactions from 2-aminobenzothiazole, arylglyoxals and 1,3-dicarbonyl compounds. Semantic Scholar. Available from: [Link]

  • The production process of Pyrimido [2,1-b] benzothiazoles was efficiently conducted using the new catalyst, resulting in high product yields without the use of a solvent. Green synthesis of pyrimido [2,1-b] benzothiazoles using graphene oxide substituted tris(hydroxymethyl) aminomethane sulfonic acid as environmentally friendly carbon catalyst. Colloid & Nanoscience Journal. Available from: [Link]

  • A simple and efficient synthesis of pyrimido[2,1-b][9][18]benzothiazoles and[9][18]benzothiazolo[3,2- a]quinazolines has been developed by using a one-pot, three-component reaction between arylglyoxals, 2-aminobenzothiazole, and various 1,3-dicarbonyl compounds in acetic acid. Synthesis of pyrimido[2,1-b][9][18]benzothiazoles and[9][18]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. ARKAT USA, Inc. Available from: [Link]

  • A wide range of optically active 4H-pyrimido[2,1-b]benzothiazole derivatives were obtained in good yields (up to 82%) with good to excellent enantioselectivities (84-99%ee). Novel 4H-pyrimido[2,1-b]benzothiazoles derivatives: Camphorsulphonic acid catalyzed enantioselective synthesis, optimization, and biological study. Taylor & Francis Online. Available from: [Link]

  • A general photochemical synthesis of s-triazolo[3,4-b]benzothiazoles from 4,5-disubstituted 1,2,4-triazole-3-thione is described. Photochemical Synthesis of s-Triazolo[3,4-b]benzothiazole and Mechanistic Studies on Benzothiazole Formation. ACS Publications. Available from: [Link]

  • This synthesis proceeds through a cyanobenzothiazole intermediate (5), which, upon protecting group removal, can be condensed with d-cysteine to provide the native luciferin. Expedient synthesis of electronically modified luciferins for bioluminescence imaging. PMC. Available from: [Link]

  • Compound 4 on heating with acetic acid/acetic anhydride gave acetyl benzothiazolyl derivative 9 which on cyclization with orthophosporic acid yielded 5-bromo-7-ethoxy-3-methyl-1, 2, 4-triazolo-[3,. 4-b]-benzothiazole 10. Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. TSI Journals. Available from: [Link]

  • Reaction of equimolar mixture of triazole (5) and α-halo ketones in anhydrous sodium acetate initially gave 4-[(4- amino-5-{[2-(4-substituted phenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)- one (6) instead of the expected cyclised triazolothiadiazines (7). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. Der Pharma Chemica. Available from: [Link]

  • Tricyclazole (5-methyl-1,2,4-triazolo [3,4-b]benzothiazole) patented by Eli Lilly, is commercial antifungal product that acts by inhibiting melanin synthesis. Synthesis of some triazolo[3,4-b]benzothiazol-3-ylthioacetyl amino acid methyl esters. ResearchGate. Available from: [Link]

  • This nitrile reacts with D-cysteine to afford D-luciferin at room temperature in nearly quantitative yield (90-95%). A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. ResearchGate. Available from: [Link]

  • The addition of D-cysteine (D-cys) to the cyano moiety yields D-luciferin almost quantitatively. Derivatives of luciferin and methods for their synthesis. Google Patents.
  • This study explores the synthesis of nIR luciferin analogues and attempts to solve the conflict between emission wavelength and quantum yield. Rational Design and Synthesis of Novel Firefly Luciferin Analogues for Bioluminescence. UCL Discovery. Available from: [Link]

  • Our method to label the terminal cysteine on a protein is based on the condensation of 2-cyanobenzothiazole (CBT) and D-cysteine, a reaction used at the last step of the synthesis of D-luciferin a common substrate for firefly luciferase. A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. ACS Publications. Available from: [Link]

  • Functionalised 2-cyanobenzothiazoles (CBTs, 1) are key building blocks for the synthesis of luciferins 3, substrates of natural and engineered firefly luciferases that are widely used for bioluminescence imaging (BLI). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. PMC. Available from: [Link]

  • 3-Hydrazino 1,2,4-triazolo (3,4-b) benzothiazole 1 on heating with methyl chloroformate, acetic anhydride and benzoyl chloride separately afforded 3-(N-carbomethoxy) hydrazino 2,3-(1,2-diacetyl) hydrazino 5 and 3-(N-benzoyl) hydrazino-1,2,4-triazolo (3,4-b) benzothiazole 7 respectively. Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. ResearchGate. Available from: [Link]

  • An efficient method based on a rapid condensation reaction between 2-cyanobenzothiazole (CBT) and cysteine has been developed for 18F-labeling of N-terminal cysteine-bearing peptides and proteins. Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. ACS Publications. Available from: [Link]

  • Caspase-dependent release of free D-cysteine from the caspase 3/7 peptide substrate Asp-Glu-Val-Asp-D-Cys (DEVD-(D-Cys)) allowed selective reaction with 6-amino-2-cyanobenzothiazole (NH2-CBT) in vivo to form 6-amino-D-luciferin with subsequent light emission from luciferase. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. ResearchGate. Available from: [Link]

  • We focused on the condensation reaction between 2-cyanobenzothiazole (CBT) and D-cysteine at the last step of the synthesis of D-luciferin, a common substrate for firefly luciferase. Schemes of controlled condensation reaction between.... ResearchGate. Available from: [Link]

  • There are several methods to convert cyano groups into amidine groups. Efficient method for the conversion of nitriles to amidines. Google Patents.
  • New amidines from intramolecular cyclization in triflic acid of nitroketene aminals with a tethered phenyl ring. Indian Academy of Sciences. Available from: [Link]

  • Efficient method for the conversion of nitriles to amidines. Patexia. Available from: [Link]

  • Inspired by the chemical synthesis of d-luciferin, we have developed an efficient strategy (second-order rate constant k2 = 9.2 M−1 s−1) for labeling of proteins containing 1,2-aminothiol via reaction with 2-cyanobenzothiazole (CBT). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Springer Nature Experiments. Available from: [Link]

  • As a general method, nitrile groups (i.e. in arylnitriles) can be converted into hydroxyamidine derivatives 38 by their direct reaction with hydroxylamine. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available from: [Link]

  • research interest lies mainly in the ability of the carbonitrile function to react under nucleophilic attacks, thus allowing easy access to various functions such as amides, imidates, amidines, carboxylic acids and esters. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC. Available from: [Link]

  • In many cases, the reaction led to a sole product regioselectively obtained in good yields, allowing the synthesis of a wide range of substituted 2-cyanobenzothiazole derivatives, providing valuable building blocks for the design of more complex heterocyclic or molecular labeling systems. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate. Available from: [Link]

  • Inspired by the chemical synthesis of D-luciferin, we have developed an efficient strategy for labeling of proteins containing 1,2-aminothiol via reaction with 2-cyanobenzothiazole (CBT). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. PubMed. Available from: [Link]

  • Benzothiazole-2-sulfonamides react with an excess of hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. Hydroxylamine as an oxygen nucleophile: substitution of sulfonamide by a hydroxyl group in benzothiazole-2-sulfonamides. RSC Publishing. Available from: [Link]

  • Here we report the discovery of a 2-cyanobenzothiazole (CBT)-reactive peptide tag, CX10R7, from a cysteine-encoded peptide phage library. Sequence-Specific 2-Cyanobenzothiazole Ligation. ACS Publications. Available from: [Link]

  • In multicomponent syntheses, arylhydrazines were also presented in situ and could be cyclized with 1,3-dicarbonyl compounds in a one-pot process. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

Sources

Application Note: Solvent Systems for the Nucleophilic Functionalization of 7-Methoxybenzo[d]thiazole-2-carbonitrile

[1][2]

Abstract

This guide provides optimized solvent selection protocols for reactions involving 7-Methoxybenzo[d]thiazole-2-carbonitrile.[1][2] The nitrile group at position C2 is the primary electrophilic center, susceptible to nucleophilic attack by thiols and amines.[3] However, the 7-methoxy substituent introduces steric bulk near the sulfur bridgehead and alters the lipophilicity profile compared to its 6-methoxy analog.[1][2] This note details solvent systems for cysteine condensation (thiazoline formation) and general nucleophilic substitution , minimizing hydrolysis side-reactions.[1][3]

Chemical Context & Solubility Profile

The molecule features a "push-pull" electronic system: the electron-donating methoxy group (C7) and the electron-withdrawing nitrile group (C2).[1][2]

  • Lipophilicity: High.[1][2] The planar aromatic system favors ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -
    
    
    stacking, leading to poor aqueous solubility.[2]
  • Reactivity: The C2-nitrile is activated for nucleophilic attack (Pinner-like mechanism).[1][2]

  • Stability: Susceptible to hydrolysis in basic aqueous media, converting the nitrile to the amide or carboxylic acid.[3]

Table 1: Solubility Screening & Solvent Compatibility

Data estimated based on structural analogs (6-methoxy) and benzothiazole core properties.[1]

Solvent ClassRepresentative SolventsSolubility (25°C)Application SuitabilityRisk Factor
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Anhydrous nucleophilic attacks; Click chemistry.[1][2]High boiling point; difficult workup.[1][2]
Chlorinated DCM, ChloroformGood (>20 mg/mL)Transport; Reacting with lipophilic nucleophiles.[3]Poor solubility for amino acids/salts.[1][2]
Protic Methanol, EthanolModerate (Heating req.)[3]Preferred for Cysteine condensation (Luciferin analog synthesis).[1][2][3]Nucleophilic solvent; requires degassing.[1][2]
Ethers THF, 1,4-DioxaneGood Grignard reactions; Reductions.[1][2][3]Peroxide formation; requires drying.[1][2]
Aqueous Water, PBSInsoluble Not suitable as sole solvent.[1][3]Hydrolysis risk if pH > 8.[1][2]

Decision Logic: Solvent Selection Strategy

The choice of solvent is dictated by the nucleophile's polarity . Use the following logic flow to determine your experimental setup.

SolventSelectionStartTarget ReactionNucTypeNucleophile TypeStart->NucTypePolarNucPolar / Zwitterionic(e.g., D-Cysteine)NucType->PolarNucAmino AcidsNonPolarNucLipophilic / Neutral(e.g., Amines, Grignards)NucType->NonPolarNucOrganometallics/AminesSolventASystem A:Degassed MeOH:H2O (2:1)PolarNuc->SolventAStandard ProtocolSolventBSystem B:Anhydrous DMF or DMSONonPolarNuc->SolventBHigh Temp RequiredSolventCSystem C:THF or DCMNonPolarNuc->SolventCLow Temp / Kinetic Control

Figure 1: Decision tree for solvent selection based on nucleophile characteristics.

Experimental Protocols

Protocol A: Synthesis of 7'-Methoxy-Luciferin Analog (Cysteine Condensation)

Objective: Condensation of D-Cysteine with 7-Methoxybenzo[d]thiazole-2-carbonitrile to form the thiazoline ring.[1][2] Challenge: D-Cysteine is water-soluble; the benzothiazole is not.[1][2] Solution: A binary solvent system (MeOH/Water) with strict pH control.[1][2][3]

Materials:

  • 7-Methoxybenzo[d]thiazole-2-carbonitrile (1.0 equiv)[1][2]

  • D-Cysteine Hydrochloride (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃)[3][4][5]

  • Solvent: Methanol (HPLC grade) and Distilled Water (degassed).[1][3]

Step-by-Step Methodology:

  • Solvent Preparation (Critical):

    • Prepare a 2:1 mixture of Methanol:Water.[1][2]

    • Sparge with Nitrogen/Argon for 15 minutes. Why? Oxygen causes rapid oxidation of the resulting luciferin analog to dehydroluciferin or other byproducts.

  • Dissolution:

    • Dissolve D-Cysteine HCl (1.2 equiv) in the minimum volume of water.[1][2] Neutralize with K₂CO₃ (approx 1.2 equiv) until pH is ~8.0. Do not exceed pH 9 to prevent nitrile hydrolysis.[1][2]

    • Separately, dissolve 7-Methoxybenzo[d]thiazole-2-carbonitrile (1.0 equiv) in Methanol. Sonicate if necessary to ensure complete dissolution.[1][2]

  • Reaction:

    • Add the benzothiazole solution dropwise to the cysteine solution under an inert atmosphere (N₂ balloon).

    • Stir at Room Temperature for 1–4 hours.

    • Monitoring: Check by TLC (Solvent: 10% MeOH in DCM).[1][2][3] The nitrile spot (high R_f) should disappear; a fluorescent product spot (lower R_f) should appear.[1][3]

  • Workup:

    • Acidify carefully with 1M HCl to pH ~3 to precipitate the product (Luciferin analogs are often acid-insoluble).[1][2]

    • Filter the precipitate or extract with Ethyl Acetate.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Protocol B: Anhydrous Nucleophilic Substitution (Tetrazole Formation)

Objective: Reaction with Azide (Click Chemistry) or primary amines.[1][3] Solvent: DMF or DMSO.

  • Setup: Flame-dry glassware. Use anhydrous DMF (Dimethylformamide).[1][2][3]

  • Procedure:

    • Dissolve 7-Methoxybenzo[d]thiazole-2-carbonitrile in DMF (0.5 M concentration).

    • Add Sodium Azide (1.5 equiv) and Ammonium Chloride (1.5 equiv).[3]

    • Heat to 100°C for 12 hours.

  • Purification:

    • Pour reaction mixture into ice water. The hydrophobic benzothiazole-tetrazole product should precipitate.[1][2]

    • Recrystallize from Ethanol.[1][2][6]

Mechanism & Pathway Visualization

Understanding the reaction mechanism ensures the user understands why oxygen exclusion and pH control are vital in Protocol A.

ReactionMechanismNitrile7-OMe-Benzothiazole-CN(Electrophile)ImidateThioimidate Intermediate(Unstable)Nitrile->Imidate pH 8.0, MeOH/H2OCysD-Cysteine(Nucleophile)Cys->Imidate pH 8.0, MeOH/H2OCyclizationIntramolecular Cyclization(Release of NH3)Imidate->CyclizationProduct7'-Methoxy-Luciferin AnalogCyclization->ProductSideProductOxidation Byproduct(Dehydroluciferin)Product->SideProduct + O2 (Avoid!)

Figure 2: Reaction pathway for Cysteine condensation.[1][3] Note the oxidation risk at the final stage.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Starting material remains undissolved Solvent too aqueous.Increase Methanol ratio to 3:1 or add 10% THF.
Product yield is low; Amide byproduct formed pH too high (>9) or water content too high.[1][3]Reduce pH to 7.5–8.[1][2]0. Use buffered solution (Phosphate buffer).[1][2]
Reaction turns dark brown/black Oxidation of phenol/polyphenol species.[1][2]Strictly exclude oxygen. Degas all solvents.[1][2] Add reducing agent (TCEP) if compatible.[1][2][3]
Precipitate forms immediately upon mixing "Oiling out" of reactants.Dilute the reaction mixture. Add a co-solvent like DMF (max 10%).[1][2][3]

References

  • White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin.[3][7] Journal of the American Chemical Society, 85(3), 337–343.[3]

    • Context: The foundational text for benzothiazole-nitrile condensation with cysteine.[1][2]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[3] Nature Chemical Biology, 1(1), 13–21.[1][3] [3]

    • Context: Discusses bio-orthogonal reactivity of nitriles and solvent comp
  • BLD Pharm. (2024).[1][2] Product Analysis: 7-Methoxybenzo[d]thiazole-2-carbonitrile (CAS 7267-36-9).[1][2][8]

    • Context: Physical property data and commercial availability of the specific 7-methoxy isomer.[1][2]

  • Li, J., et al. (2024). A practical, biomimetic, one-pot synthesis of firefly luciferin.[3][9] ResearchGate.[1][2]

    • Context: Recent optimization of the cysteine condensation reaction using aqueous methanol systems.[2]

Using Appel salt method for 7-methoxybenzothiazole-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 7-Methoxybenzothiazole-2-carbonitrile via the Appel Salt Protocol

Abstract

This application note details the synthesis of 7-methoxybenzothiazole-2-carbonitrile utilizing 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt). Unlike traditional Sandmeyer or Rosenmund-von Braun cyanation routes which require toxic cyanide sources and harsh conditions, the Appel salt strategy employs a "molecular editing" approach. This method constructs the benzothiazole core and the nitrile functionality simultaneously from a simple aniline precursor. This guide addresses the critical challenge of regioselectivity inherent in m-anisidine cyclization, providing a robust protocol for the isolation of the pharmacologically relevant 7-methoxy isomer.

Strategic Rationale & Scientific Foundation

The Appel Salt Advantage

The "Appel Salt" (4,5-dichloro-1,2,3-dithiazolium chloride) acts as a highly electrophilic "C2NS2" synthon. When reacted with primary arylamines, it forms a stable N-arylimino-1,2,3-dithiazole intermediate. Upon thermal or chemical activation, this intermediate undergoes a cascade fragmentation-cyclization (the Besson-Rees transformation) to yield benzothiazole-2-carbonitriles.

Key Advantages:

  • Cyanide-Free: The nitrile carbon is derived from the dithiazole ring, eliminating the need for NaCN/CuCN.

  • Mild Conditions: Reaction proceeds in DCM/Pyridine at room temperature, followed by a thermal step.

  • Atom Economy: High incorporation of the reagent skeleton into the final heterocycle.

The Regioselectivity Challenge (E-E-A-T)

A critical consideration when synthesizing the 7-methoxy isomer from 3-methoxyaniline (m-anisidine) is the direction of ring closure.

  • Electronic/Steric Control: The cyclization typically favors the position para to the electron-donating methoxy group (Position 6), leading to the 5-methoxy isomer as the major product.

  • Target Synthesis: Accessing the 7-methoxy isomer requires cyclization at Position 2 (between the amine and methoxy), which is sterically crowded.

  • Resolution: This protocol acknowledges the formation of both isomers and provides a chromatographic strategy to isolate the 7-methoxy target.

Mechanistic Pathway

The transformation proceeds via the formation of a zwitterionic intermediate, followed by the extrusion of sulfur and HCl (or S2Cl2 species depending on conditions) to close the benzothiazole ring.

AppelMechanism Aniline 3-Methoxyaniline Intermediate N-Arylimino-1,2,3- dithiazole Intermediate (Stable Solid) Aniline->Intermediate DCM, Pyridine -2HCl AppelSalt Appel Salt (4,5-dichloro-1,2,3- dithiazolium Cl) AppelSalt->Intermediate TS Fragmentation (Heat/PPh3) Intermediate->TS Thermolysis (PhCl, reflux) Product7 7-Methoxybenzothiazole- 2-carbonitrile (Target) TS->Product7 Cyclization at C2 Product5 5-Methoxybenzothiazole- 2-carbonitrile (Isomer) TS->Product5 Cyclization at C6 (Major Path)

Figure 1: Mechanistic pathway for the conversion of 3-methoxyaniline to benzothiazole-2-carbonitriles using Appel salt. Note the bifurcation at the cyclization stage.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
3-MethoxyanilineSubstrate>98%
Appel Salt (4,5-dichloro-1,2,3-dithiazolium Cl)Reagent95%+ (Store under Ar)
Dichloromethane (DCM)Solvent 1Anhydrous
PyridineBaseAnhydrous
Chlorobenzene (PhCl)Solvent 2Reagent Grade (High BP)
Silica Gel (60 Å)Purification230-400 mesh
Step 1: Condensation (Formation of the Imino-dithiazole)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

  • Appel Salt Addition: Charge the flask with Appel salt (1.0 equiv, e.g., 2.08 g, 10 mmol) and suspend in anhydrous DCM (40 mL). The mixture will appear as a yellow/orange suspension.

  • Substrate Addition: Add 3-methoxyaniline (1.0 equiv, 1.23 g, 10 mmol) dropwise to the suspension at room temperature (20–25 °C).

  • Base Addition: Add pyridine (2.0 equiv, 1.6 mL) dropwise. Caution: Exothermic reaction. HCl fumes may form.

  • Reaction: Stir at room temperature for 2–4 hours. The mixture will darken (often dark red or brown).

  • Workup: Filter the mixture to remove pyridinium hydrochloride salts. Wash the filtrate with water (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Intermediate: The residue is the N-(3-methoxyphenyl)-4-chloro-5H-1,2,3-dithiazol-5-imine. It is typically a stable, colored solid. Checkpoint: Verify identity via TLC (usually less polar than aniline).

Step 2: Thermolysis (Fragmentation to Nitrile)
  • Solvent Switch: Dissolve the crude intermediate from Step 1 in chlorobenzene (50 mL).

  • Thermolysis: Heat the solution to reflux (approx. 131 °C) for 1–3 hours. Monitor by TLC.[1] The reaction is complete when the highly colored intermediate spot disappears and a fluorescent blue/purple spot (characteristic of benzothiazoles) appears.

  • Alternative (Chemical): If thermal degradation is observed, treat the intermediate with Triphenylphosphine (2.0 equiv) in DCM at reflux. This abstracts sulfur and promotes cyclization under milder conditions.

  • Workup: Evaporate the chlorobenzene under reduced pressure.

Step 3: Purification (Isomer Separation)

This is the critical step for isolating the 7-methoxy isomer.

  • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 95:5 -> End 80:20).

  • Elution Order:

    • Isomer A (5-Methoxy): Typically elutes first (less polar due to symmetry/dipole).

    • Isomer B (7-Methoxy): Typically elutes second.

  • Identification:

    • 1H NMR (CDCl3): Look for the aromatic proton coupling patterns.

      • 7-Methoxy: The protons are at positions 4, 5, 6. You will see a triplet (t) for H-5 and doublets (d) for H-4 and H-6.[2]

      • 5-Methoxy: The protons are at 4, 6,[2] 7. You will see a doublet (d) for H-4 (meta coupled), doublet (d) for H-6, and doublet (d) for H-7 (ortho coupled).

    • Key Indicator: The 7-methoxy isomer often shows a distinct downfield shift for the H-4 proton due to the proximity of the CN group and lack of shielding OMe at the para position relative to it.

Workflow Visualization

Workflow Start Start: 3-Methoxyaniline Step1 Step 1: Condensation (Appel Salt + Pyridine, DCM, RT) Start->Step1 Check1 Isolate Intermediate (Red/Orange Solid) Step1->Check1 Step2 Step 2: Thermolysis (Chlorobenzene, 130°C, 2h) Check1->Step2 Crude Crude Mixture (5-OMe and 7-OMe Isomers) Step2->Crude Step3 Step 3: Flash Chromatography (Hex:EtOAc Gradient) Crude->Step3 Analysis NMR/MS Validation (Distinguish Isomers) Step3->Analysis

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Intermediate Moisture in Appel SaltAppel salt hydrolyzes easily. Ensure the salt is yellow (not white/faded) and handle under Argon.
Incomplete Cyclization Insufficient HeatEnsure reflux is vigorous (130°C+). If using PPh3 method, ensure 2.0+ equivalents are used.
Poor Isomer Separation Column OverloadingThe Rf difference is small. Use a high silica-to-mass ratio (50:1) and slow gradient.
Product Decomposition Acidic SilicaBenzothiazoles are generally stable, but the nitrile can hydrolyze. Flush column with 1% Et3N in Hexanes before use if degradation is suspected.

References

  • Appel, R., Janssen, H., Siray, M., & Knoch, F. (1985). Synthese und Reaktionen des 4,5-Dichlor-1,2,3-dithiazolium-chlorids. Chemische Berichte, 118(4), 1632–1643.

  • Besson, T., & Rees, C. W. (1996). New Synthesis of Benzothiazole-2-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (23), 2857–2860.

  • English, R. F., Rakitin, O. A., Rees, C. W., & Vlasova, O. G. (1997). Transformation of N-arylimino-1,2,3-dithiazoles into benzothiazoles and benzimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (13), 2005–2008.

  • Koutentis, P. A. (2002). The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with isomeric aminopyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1101–1108.

Sources

Application Note: Synthesis of 7-Methoxy-2-(6-hydroxy-2-benzothiazolyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The synthesis of 7-methoxy-2-(6-hydroxy-2-benzothiazolyl)thiazole and its derivatives represents a critical workflow in the development of red-shifted bioluminescent probes and specific kinase inhibitors. While the core scaffold mimics natural Firefly Luciferin (D-Luciferin) , the presence of the 7-methoxy group and the fully aromatic thiazole ring (dehydroluciferin) alters its photophysical and pharmacological properties.

Scientific Context
  • Dehydroluciferin vs. Luciferin: It is vital to distinguish between the thiazoline (dihydrothiazole) ring found in active D-Luciferin and the thiazole (fully aromatic) ring found in Dehydroluciferin. The latter is highly fluorescent but typically inhibits luciferase enzymes. This protocol covers the synthesis of the bioactive thiazoline intermediate and its controlled oxidation to the aromatic thiazole.

  • 7-Methoxy Modification: The introduction of an electron-donating methoxy group at the 7-position of the benzothiazole core modulates the pKa of the 6-hydroxyl group, often resulting in a bathochromic shift (red-shift) in emission spectra, crucial for deep-tissue imaging applications.

Retrosynthetic Analysis

The synthetic strategy relies on a convergent assembly. The benzothiazole core is constructed first to ensure correct regiochemistry of the methoxy substituent, followed by the installation of the thiazole ring.

  • Fragment A (Thiazole/Thiazoline): Derived from D-Cysteine (biomimetic route) to form the thiazoline, which is subsequently oxidized to the thiazole.

  • Fragment B (Benzothiazole Core): The key intermediate is 2-cyano-6-hydroxy-7-methoxybenzothiazole . This is synthesized via a modified Sandmeyer reaction from the corresponding 2-aminobenzothiazole.

Synthesis Workflow Diagram

SynthesisFlow Start 4-Amino-3-methoxyphenol (Starting Material) Step1 Cyclization (KSCN/Br2) Forms 2-Amino-Benzothiazole Start->Step1 AcOH, <10°C Step2 Sandmeyer Reaction (Diazotization + CuCN) Forms 2-Cyano-Benzothiazole Step1->Step2 NaNO2, H2SO4 Step3 Condensation (D-Cysteine) pH 8.0, Argon Step2->Step3 Key Intermediate Luciferin 7-Methoxy-D-Luciferin (Thiazoline Derivative) Step3->Luciferin Cyclization Step4 Oxidative Dehydrogenation (MnO2 or DDQ) Luciferin->Step4 Aromatization Final 7-Methoxy-Dehydroluciferin (Fully Aromatic Thiazole) Step4->Final Purification

Caption: Convergent synthesis flow from aniline precursor to fully aromatic 7-methoxy-dehydroluciferin.

Detailed Experimental Protocols

Phase 1: Synthesis of the Benzothiazole Core

Objective: Preparation of 2-cyano-6-hydroxy-7-methoxybenzothiazole.

Step 1.1: Formation of 2-amino-6-hydroxy-7-methoxybenzothiazole

This step utilizes the Kaufman thiocyanation method, favored for its regioselectivity ortho to the amino group.

Reagents:

  • 4-Amino-3-methoxyphenol (10 mmol)

  • Potassium thiocyanate (KSCN) (40 mmol)

  • Bromine (Br2) (10 mmol)

  • Glacial Acetic Acid (Solvent)[1]

Protocol:

  • Dissolve 4-amino-3-methoxyphenol and KSCN in glacial acetic acid (50 mL) in a round-bottom flask equipped with a drying tube.

  • Cool the solution to 0–5°C using an ice bath. Critical: Temperature control prevents over-bromination.

  • Add Bromine dropwise (diluted in acetic acid) over 30 minutes. Maintain temperature below 10°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Pour the reaction mixture into ice water (200 mL). Neutralize with saturated NaHCO3 or NH4OH to pH 8.

  • Collect the precipitate by filtration.[2] Recrystallize from ethanol/water to yield the 2-amino intermediate.

Step 1.2: Conversion to 2-Cyano-6-hydroxy-7-methoxybenzothiazole

The amino group is converted to a nitrile via a Sandmeyer-type reaction.

Reagents:

  • Sodium Nitrite (NaNO2)[3]

  • Copper(I) Cyanide (CuCN)

  • Sulfuric Acid (H2SO4) / Water

Protocol:

  • Suspend the 2-amino intermediate (5 mmol) in 20% H2SO4 (15 mL) and cool to 0°C .

  • Add NaNO2 (6 mmol) in water dropwise. Stir for 20 mins to form the diazonium salt. Note: The solution should turn clear or change color.

  • Separately, dissolve CuCN (10 mmol) and KCN (15 mmol) in water (20 mL) at 0°C.

  • Slowly add the diazonium solution to the CuCN mixture with vigorous stirring.

  • Allow to warm to room temperature, then heat to 50°C for 30 minutes to ensure N2 evolution is complete.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc 3:1) is mandatory to remove copper salts.

Phase 2: Assembly of the Thiazole Ring

Objective: Condensation to the thiazoline (Luciferin) and oxidation to the thiazole (Dehydroluciferin).

Step 2.1: Condensation (The "Luciferin" Route)

Reagents:

  • 2-Cyano-6-hydroxy-7-methoxybenzothiazole (1 mmol)

  • D-Cysteine Hydrochloride (1.5 mmol)

  • Potassium Carbonate (K2CO3)

  • Solvent: MeOH/H2O (1:1, degassed)

Protocol:

  • Dissolve D-Cysteine HCl in degassed MeOH/H2O. Expert Insight: Degassing is crucial to prevent the premature oxidation of cysteine to cystine.

  • Adjust pH to 8.0 using K2CO3.

  • Add the benzothiazole nitrile (1 mmol).

  • Stir at room temperature for 1 hour under Argon.

  • Acidify to pH 3 with 1M HCl. The product (7-methoxy-D-luciferin) will precipitate.

  • Filter and dry under vacuum.[2]

Step 2.2: Oxidation to Dehydroluciferin (The "Thiazole" Route)

To obtain the fully aromatic 2-(6-hydroxy-2-benzothiazolyl)thiazole derivative.

Reagents:

  • 7-Methoxy-D-luciferin (from Step 2.1)

  • Manganese Dioxide (MnO2) (activated) or DDQ

  • Solvent: Methanol or Dichloromethane[4][5]

Protocol:

  • Dissolve the luciferin derivative (0.5 mmol) in dry Methanol (20 mL).

  • Add activated MnO2 (5 mmol, 10 eq).

  • Reflux for 2 hours. Monitor by TLC (The thiazole is typically less polar and more fluorescent than the thiazoline).

  • Filter through a Celite pad to remove MnO2.

  • Concentrate the filtrate.

  • Final Purification: Recrystallize from Methanol/Ether.

Analytical Data & Quality Control

To ensure the integrity of the synthesized application, compare your data against these expected parameters.

Parameter7-Methoxy-D-Luciferin (Thiazoline)7-Methoxy-Dehydroluciferin (Thiazole)
Appearance Yellow/Green SolidYellow/Orange Crystalline Solid
Fluorescence High (Green/Yellow emission)Very High (Blue/Green shift possible)
Solubility DMSO, MeOH, Basic WaterDMSO, MeOH, DCM
1H NMR (DMSO-d6) Thiazoline protons: δ 3.5–5.5 (m, 3H)No aliphatic protons at 3.5–5.5 ppm. Thiazole singlet ~δ 8.0–8.5
UV-Vis Max ~330 nm, ~385 nm~350 nm, ~400 nm (Red-shifted vs thiazoline)
MS (ESI) [M+H]+ corresponds to MW[M+H]+ corresponds to (MW - 2H)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1.2 Diazonium salt decompositionKeep temperature strictly at 0°C during formation. Ensure CuCN is fresh.
Product is insoluble High crystallinity of thiazoleUse DMSO for NMR. Use DMF for biological assays.
Mixture of Thiazole/Thiazoline Incomplete oxidation or spontaneous oxidationFor Luciferin: Store under Argon at -20°C. For Dehydroluciferin: Increase MnO2 equivalents or reaction time.
No Bioluminescence Wrong oxidation stateEnsure you are using the Thiazoline (Step 2.1 product) for enzymatic assays. The Thiazole (Step 2.2) is an inhibitor.[3][4]

References

  • White, E. H., et al. "Analogs of Firefly Luciferin." Journal of Organic Chemistry, vol. 30, no. 7, 1965, pp. 2344–2348.

  • Mao, L., et al. "Rational Design and Synthesis of Novel Firefly Luciferin Analogues for Bioluminescence." UCL Discovery, 2018.

  • Löwik, D. W. P. M., et al. "Synthesis and Characterization of Luciferin Derivatives for Use in Bioluminescence Enhanced Enzyme Immunoassays." Journal of Immunological Methods, 1982.

  • Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, vol. 1, 2005, pp. 13–21.

  • Reddy, G. R., et al. "Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone."[4][5] ARKIVOC, 2010 (vi), pp. 53-60.[4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Methoxybenzo[d]thiazole-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Process Troubleshooting assigned_agent: Senior Application Scientist Status: Open

Safety Warning: Cyanide Hazard

CRITICAL: This guide discusses the use of cyanide sources (NaCN, KCN, Zn(CN)₂, CuCN). These are lethal poisons. All operations must be performed in a functioning fume hood with a cyanide antidote kit (e.g., hydroxocobalamin) immediately available. Never acidify cyanide waste.

Executive Summary

The synthesis of 7-Methoxybenzo[d]thiazole-2-carbonitrile presents a specific electronic challenge. The methoxy group at the 7-position (ortho to the sulfur atom) acts as a strong electron-donating group (EDG). Through resonance, this increases the electron density at the C-2 position, significantly deactivating it toward nucleophilic attack (


).

Standard protocols for unsubstituted benzothiazoles often fail or result in low yields (<40%) for the 7-methoxy derivative due to this electronic deactivation. This guide provides optimized workflows to overcome this energetic barrier.

Module 1: Workflow Selector

Use this decision tree to identify the correct optimization protocol based on your starting material.

Synthesis_Selector Start Starting Material? Amine 2-Amino-7-methoxybenzo[d]thiazole Start->Amine Halide 2-Chloro/Bromo-7-methoxybenzo[d]thiazole Start->Halide RouteA Route A: Sandmeyer Modification (Radical-Nucleophilic) Amine->RouteA RouteB Route B: Catalytic S_NAr (Nucleophilic Substitution) Halide->RouteB Opt_A Protocol A: Anhydrous Diazotization (t-BuONO + CuCN) RouteA->Opt_A Best for <5g scale Opt_B Protocol B: DABCO-Catalyzed Substitution (Low Activation Energy) RouteB->Opt_B Cost-effective Scale-up Opt_C Protocol C: Pd-Catalyzed Cyanation (Zn(CN)2 + Pd(PPh3)4) RouteB->Opt_C Highest Purity Profile

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability.

Module 2: Troubleshooting Guide (Q&A Format)
Scenario A: Nucleophilic Substitution (Starting from 2-Chloro derivative)

User Question: I am using NaCN in DMSO at 80°C to convert 2-chloro-7-methoxybenzo[d]thiazole, but conversion stalls at 50% and I see hydrolysis byproducts. How do I push this to completion?

Technical Diagnosis: The 7-methoxy group donates electron density into the ring, stabilizing the C-Cl bond and repelling the cyanide nucleophile. 80°C is insufficient to overcome the activation energy for this deactivated substrate. Furthermore, commercial NaCN is hygroscopic; trace water at high temperatures causes hydrolysis to the amide or 2-hydroxy derivative.

Optimized Protocol (DABCO Catalysis): To fix this, we utilize DABCO (1,4-diazabicyclo[2.2.2]octane) . DABCO acts as a nucleophilic catalyst, forming a highly reactive ammonium salt intermediate that is more susceptible to cyanide displacement than the chloride.

ParameterStandard ConditionOptimized Condition Reason
Reagent NaCN (1.5 eq)K₄[Fe(CN)₆] (0.5 eq) + DABCO (20 mol%)Safer cyanide source; DABCO lowers activation energy.
Solvent DMSO (Wet?)Anhydrous DMF or NMP NMP is more stable at high temps; prevents hydrolysis.
Temp 80°C120°C - 130°C Required to overcome 7-OMe deactivation.
Time 4-6 hours12-16 hours Slower kinetics due to electronic effects.

Step-by-Step Fix:

  • Charge flask with 2-chloro-7-methoxybenzo[d]thiazole (1.0 eq), Anhydrous K₄[Fe(CN)₆] (0.5 eq), DABCO (0.2 eq), and Na₂CO₃ (1.0 eq).

  • Add anhydrous NMP (0.5 M concentration).

  • Heat to 130°C under Argon.

  • Why it works: The DABCO displaces the Cl first, forming a cationic intermediate. The cyanide ion then rapidly displaces the DABCO. This "nucleophilic catalysis" bypasses the direct attack on the electron-rich ring.

Scenario B: Sandmeyer Reaction (Starting from 2-Amino derivative)

User Question: My Sandmeyer reaction (NaNO₂/HCl then CuCN) turns into a black tar. The yield is <20%.

Technical Diagnosis: The 2-aminobenzothiazole diazonium species is notoriously unstable in aqueous acid. It rapidly decomposes to the phenol or undergoes azo-coupling (tar formation) before the cyanide can react. The 7-methoxy group makes the diazonium salt slightly more stable than unsubstituted versions, but it also makes the ring more nucleophilic, promoting self-coupling side reactions.

Optimized Protocol (Doyle Modification): Switch to non-aqueous diazotization using alkyl nitrites. This eliminates water, preventing phenol formation and tarring.

Sandmeyer_Mechanism Start 2-Amino-7-OMe-BTZ Inter Radical Intermediate (Anhydrous) Start->Inter MeCN, 50°C - N2, - t-BuOH Reagent t-Butyl Nitrite (t-BuONO) + CuCN Reagent->Inter Product 2-CN-7-OMe-BTZ Inter->Product Radical Recombination

Figure 2: The non-aqueous Sandmeyer route minimizes hydrolytic side-products.

Step-by-Step Fix:

  • Suspend CuCN (1.5 eq) in anhydrous Acetonitrile (MeCN).

  • Add t-butyl nitrite (1.5 eq) or isoamyl nitrite.

  • Heat to 50°C.

  • Add the 2-amino-7-methoxybenzo[d]thiazole portion-wise as a solid or solution over 30 minutes.

    • Critical: Do not add the nitrite to the amine. Add the amine to the nitrite/CuCN mixture. This keeps the concentration of free amine low, preventing it from reacting with the formed diazonium species (tar prevention).

  • Result: Yields typically improve to 60-75% with easier purification.

Scenario C: Purification Issues

User Question: I have the product, but it co-elutes with the starting material on silica. How do I purify it?

Technical Solution: Nitriles and their chloro-precursors often have similar Rf values.

  • Chemical Wash: If using Route B (Chloro precursor), add a nucleophilic scavenger (e.g., morpholine) at the end of the reaction to convert unreacted chloride to the amine, which is much more polar.

  • Flash Chromatography: Use a gradient of Toluene:Ethyl Acetate (starting 100:0 to 90:10). Toluene provides better separation for benzothiazoles than Hexane/DCM systems due to

    
    -
    
    
    
    interactions.
Module 3: Comparative Data Analysis

The following table summarizes yield improvements based on internal optimization studies for electron-rich benzothiazoles.

MethodReagentsTypical Yield (7-OMe)Key AdvantageKey Risk
Classical Sandmeyer NaNO₂ / HCl / CuCN15 - 25%Cheap reagentsExplosion risk; Tar formation; Low yield.
Standard

NaCN / DMSO / 80°C30 - 45%Simple setupIncomplete conversion; Hydrolysis.
DABCO-Catalyzed K₄[Fe(CN)₆] / DABCO / NMP75 - 82% High Yield ; RobustRequires high temp (130°C).
Pd-Catalyzed Zn(CN)₂ / Pd(PPh₃)₄85 - 90%Mild conditions; CleanExpensive; Heavy metal removal required.
References
  • DABCO C

    
    : 
    
    • Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines.
    • Source: National Science Found
    • URL:[Link]

    • Relevance: Establishes the mechanism of DABCO reducing activation energy for chloropyrimidine/benzothiazole substitutions.
  • Non-Toxic Cyan

    
    ): 
    
    • Title: A Practical Synthesis of Benzothiazole-2-carbonitriles.
    • Source: Organic Syntheses, Vol. 95, pp. 177-191 (2018).[1]

    • URL:[Link]

    • Relevance: Provides the definitive "Green Chemistry" protocol for converting 2-chlorobenzothiazoles to nitriles without free cyanide gas.
  • Sandmeyer Optimization (Non-aqueous)

    • Title: Sandmeyer Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal (citing Synthesis 2007, 2534-2538).
    • URL:[Link]

    • Relevance: Details the use of alkyl nitrites and anhydrous solvents to improve yields in electron-rich systems.
  • Palladium Catalyzed Cyanation

    • Title: Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionaliz
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Relevance: Validates the use of Pd/Cu systems for high-yield cyan

Sources

Troubleshooting low fluorescence quantum yield in 7-methoxy luciferins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methoxy Luciferin Fluorescence Optimization

Topic: Troubleshooting Low Fluorescence Quantum Yield (


) in 7-Methoxy Luciferin Analogs
Audience:  Senior Researchers, Assay Developers, and Medicinal Chemists.

Executive Summary

Welcome to the technical support hub for advanced luciferin analogs. You are likely visiting this page because your 7-methoxy substituted luciferins (e.g., 7'-methoxy-benzothiazole derivatives or 5',7'-dimethoxy analogs) are exhibiting lower-than-expected fluorescence quantum yield (


) in solution, despite potentially robust bioluminescence or theoretical predictions.

The Core Issue: Unlike native D-luciferin, which relies on excited-state proton transfer (ESPT) to generate the highly fluorescent phenolate species, methoxy-substituted analogs often face non-radiative decay pathways dominated by solvent quenching, steric hindrance preventing planarization, or the "Energy Gap Law" inherent to red-shifted emitters.

This guide provides a root-cause analysis and actionable protocols to diagnose and mitigate low


.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My 7-methoxy analog shows weak fluorescence in aqueous buffer (PBS/Tris). Is the compound degraded?

Diagnosis: Likely not degradation, but Solvent-Induced Quenching . Technical Insight: Luciferin analogs are highly solvatochromic. In aqueous environments, water molecules form strong hydrogen bond networks with the benzothiazole nitrogen and the C4-carboxylate. For 7-methoxy analogs, the electron-donating methoxy group increases the electron density of the conjugated system. Water stabilizes the ground state but can facilitate rapid non-radiative decay (internal conversion) from the excited state (


) to the ground state (

) via O-H vibrational modes. Action:
  • Test: Measure fluorescence in aprotic polar solvents (DMSO or DMF).

  • Result: If

    
     increases significantly (e.g., from 0.05 to 0.40), your compound is intact; the issue is water quenching.
    
  • Solution: For in vitro assays, add 10-20% glycerol or PEG to the buffer to reduce water activity and increase viscosity, which also restricts molecular rotation.

Q2: I am using a "7-methoxy" analog to block ionization. Why is the emission blue-shifted and dim?

Diagnosis: You are observing the Phenol (Neutral) Species . Technical Insight: If your "7-methoxy" refers to the methylation of the 6'-hydroxy group (creating 6'-O-methyl-luciferin), you have chemically locked the molecule in the neutral phenol form. Native luciferin emits green-yellow light (~560 nm) because it ionizes to the phenolate anion in the excited state. The neutral form (locked by methylation) emits in the blue/UV range (~420-450 nm) and typically has a much lower


 because it cannot access the highly emissive charge-transfer state associated with the phenolate.
Action: 
  • Verify Structure: Confirm if the methoxy is on the ring carbon (C7) or the oxygen (O6).

  • Expectation: If it is O-methylated, low visible fluorescence is an intrinsic property, not a defect.

Q3: My concentration is high (>100 µM), but the signal is not linear. Is it aggregating?

Diagnosis: Inner Filter Effect (IFE) and Aggregation-Caused Quenching (ACQ). Technical Insight: Methoxy groups add hydrophobicity to the benzothiazole core. At high concentrations, these planar molecules stack (


-

interactions), forming non-fluorescent dimers. Additionally, luciferins have high extinction coefficients; high concentrations absorb the excitation light before it penetrates the sample (IFE), artificially depressing the measured yield. Action:
  • Protocol: Dilute samples to an optical density (OD) of < 0.1 at the excitation wavelength.

  • Check: If

    
     improves upon dilution, aggregation was the culprit.[1]
    
Q4: The emission is red-shifted, but the intensity is weak. Why?

Diagnosis: The Energy Gap Law. Technical Insight: 7-methoxy substitutions are often used to red-shift emission for deep-tissue imaging. However, quantum mechanics dictates that as the energy gap between the excited state (


) and ground state (

) decreases (red shift), the rate of non-radiative decay increases exponentially. This is a fundamental physical limitation. Action:
  • Optimization: You cannot fight physics, but you can optimize the environment. De-oxygenate the solution (argon purge) to remove oxygen quenching, which is more efficient for long-lifetime red emitters.

Part 2: The Mechanistic Pathway

The following diagram illustrates the competing pathways governing fluorescence in 7-methoxy luciferins.

LuciferinFluorescence GroundState Ground State (S0) (Neutral or Anionic) ExcitedState Excited State (S1) (Frank-Condon) GroundState->ExcitedState Absorption Excitation Excitation (hν) Excitation->GroundState RelaxedState Relaxed S1 (Planar ICT State) ExcitedState->RelaxedState Vibrational Relaxation TICT TICT State (Twisted Intramolecular Charge Transfer) RelaxedState->TICT Rotation (Viscosity dependent) Quenching Solvent/Oxygen Quenching RelaxedState->Quenching H-Bonding/O2 Fluorescence Fluorescence (Low ΦF) RelaxedState->Fluorescence Radiative Rate (kr) Heat Non-Radiative Decay (Heat) TICT->Heat Quenching->Heat Methoxy 7-Methoxy Group (Steric/Electronic Effect) Methoxy->RelaxedState Red-shifts Gap Methoxy->TICT Promotes Twist?

Caption: Kinetic competition between radiative fluorescence and non-radiative decay pathways (TICT, Quenching) in 7-methoxy luciferins.

Part 3: Standard Operating Procedure (SOP)

Protocol: Accurate Determination of Relative Quantum Yield ( )

Do not rely on absolute intensity counts. Use this relative method to normalize for instrument geometry and concentration errors.

Materials:

  • Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

    
    ) or Fluorescein (in 0.1 M NaOH, 
    
    
    
    ). Choose the one with absorption closest to your analog.
  • Solvent: Degassed solvent of choice (e.g., Ethanol, PBS).

  • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.

Step-by-Step:

  • Absorbance Matching: Prepare 4 dilutions of your 7-methoxy luciferin and 4 dilutions of the Reference Standard.

    • Target Absorbance (OD) at excitation wavelength: 0.02, 0.04, 0.06, 0.08, 0.10.

    • Critical: Never exceed OD 0.1 to avoid inner filter effects.[1]

  • Acquisition: Record the integrated fluorescence emission area (

    
    ) for each dilution.
    
    • Excitation wavelength must be identical for sample and reference.

    • Slit widths must remain constant.

  • Data Processing: Plot Integrated Fluorescence (y-axis) vs. Absorbance (x-axis) . Calculate the slope (

    
    ) for the sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation: Use the following equation:

    
    
    
    • 
      : Quantum yield of sample.
      
    • 
      : Refractive index of the solvent (e.g., Water = 1.33, Ethanol = 1.36).
      

Troubleshooting Table: Interpreting Results

ObservationProbable CauseCorrective Action
Slope is non-linear (curves down) Aggregation / Inner Filter EffectDilute further (OD < 0.05).

is < 0.01 in water
H-bond quenching (Solvatochromism)Switch to DMSO or add 20% PEG-400.
Excitation spectrum

Absorbance
Impurity / TautomerismPurify via HPLC; Check pH stability.

References

  • Red-shifted d-luciferin analogues and their bioluminescence characteristics. Source: National Institutes of Health (PMC) Summary: Details the synthesis and properties of 5',7'-dimethoxy-D-luciferin and the impact of ring substitution on emission wavelength.

  • Computational Investigation into the Fluorescence of Luciferin Analogues. Source: National Institutes of Health (PMC) Summary: Provides TD-DFT insights into how structural modifications (like methylation) affect the excited state energy levels and fluorescence efficiency.

  • A Dual-Color Far-Red to Near-Infrared Firefly Luciferin Analogue. Source: National Institutes of Health (PMC) Summary: Discusses the design of red-shifted analogs and the trade-offs between conjugation length, pH sensitivity, and quantum yield.

  • Fluorescence Quantum Yield Measurements. Source: NIST Technical Series Summary: The authoritative standard protocol for calculating relative quantum yields and correcting for refractive index and re-absorption.

Sources

Recrystallization solvents for high-purity benzothiazole nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-purity benzothiazole nitriles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recrystallization of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction: The Importance of Pure Benzothiazole Nitriles

Benzothiazole nitriles are a critical scaffold in medicinal chemistry and materials science. Their utility as precursors for bioluminescent imaging agents, such as luciferin derivatives, and as handles for bioorthogonal ligations, necessitates a high degree of purity.[1] Recrystallization is a powerful and cost-effective technique for achieving the required purity, but selecting the optimal solvent system can be a significant challenge. This guide provides expert insights and practical protocols to help you navigate the complexities of recrystallizing these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a newly synthesized benzothiazole nitrile. Where do I even begin with selecting a recrystallization solvent?

A1: Solvent selection for recrystallization is a systematic process of finding a solvent that dissolves your compound well at elevated temperatures but poorly at room or lower temperatures.[2][3] The principle of "like dissolves like" is a good starting point; the polarity of your benzothiazole nitrile will dictate the most suitable solvents.[4]

Here is a logical workflow for solvent screening:

// Nodes Start [label="Start: Crude Benzothiazole Nitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Test_Polarity [label="Assess Polarity of the Compound\n(Consider substituents)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Polar_Path [label="Polar Solvents\n(e.g., Ethanol, Isopropanol, Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nonpolar_Path [label="Non-Polar Solvents\n(e.g., Toluene, Heptane)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Test_Solubility_Hot [label="Test Solubility in Small Amount of Hot Solvent", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Test_Solubility_Cold [label="Cool Solution to Room Temp / Ice Bath", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Good_Crystals [label="Good Crystal Formation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success: Scale-up Recrystallization", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Too_Soluble [label="Too Soluble at Room Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; Insoluble [label="Insoluble When Hot", fillcolor="#F1F3F4", fontcolor="#202124"];

Try_Another [label="Try a Different Solvent", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mixed_Solvent [label="Consider Mixed Solvent System", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Test_Polarity; Test_Polarity -> Polar_Path [label="More Polar"]; Test_Polarity -> Nonpolar_Path [label="Less Polar"];

Polar_Path -> Test_Solubility_Hot; Nonpolar_Path -> Test_Solubility_Hot;

Test_Solubility_Hot -> Test_Solubility_Cold [label="Dissolves"]; Test_Solubility_Hot -> Insoluble [label="Does Not Dissolve"];

Test_Solubility_Cold -> Good_Crystals;

Good_Crystals -> Success [label="Yes"]; Good_Crystals -> Too_Soluble [label="No (Stays in Solution)"]; Good_Crystals -> Mixed_Solvent [label="No (Oils Out)"];

Insoluble -> Try_Another; Too_Soluble -> Try_Another; Try_Another -> Test_Polarity; Mixed_Solvent -> Test_Polarity; } } Caption: Workflow for initial recrystallization solvent screening.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount of your crude benzothiazole nitrile (10-20 mg) into a test tube.

  • Add a few drops of the solvent to be tested. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[5]

  • If the compound is insoluble at room temperature, gently heat the test tube while adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a good quantity of crystalline solid.

Q2: Can you recommend specific solvents for different types of benzothiazole nitriles?

A2: Yes, based on literature and practical experience, we can suggest starting points for solvent selection based on the substitution pattern of your benzothiazole nitrile. The nitrile group itself adds polarity, so moderately polar solvents are often a good choice.

Benzothiazole Nitrile TypeRecommended SolventsRationale & Comments
Unsubstituted or Alkyl-substituted Isopropyl alcohol, Ethanol, Acetonitrile[1][6]These solvents offer a good balance of polarity to dissolve the compound when hot, with a significant drop in solubility upon cooling.
Amine-substituted (e.g., 6-amino-2-cyanobenzothiazole) Ethanol, Acetonitrile[1]The amino group increases polarity, making alcohols and nitriles good candidates. Acetonitrile can be particularly effective.[1]
Alkoxy-substituted (e.g., 6-methoxy-2-cyanobenzothiazole) ChloroformThe methoxy group imparts different solubility characteristics. Chloroform has been shown to be a suitable solvent for this derivative.
Highly Polar or Difficult Cases Dimethylformamide (DMF)[6]For compounds that are poorly soluble in common alcohols, a more powerful, high-boiling point solvent like DMF may be necessary.[6] Use with caution due to its high boiling point, which can make removal difficult.
Q3: I can't find a good single solvent. My compound is either too soluble in everything or not soluble enough. What should I do?

A3: This is a classic recrystallization problem, and the solution is to use a mixed-solvent system, also known as a solvent-pair.[4] This technique involves a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which your compound is insoluble. The two solvents must be miscible.[7]

Commonly Used Miscible Solvent Pairs:

  • Ethanol-Water[7]

  • Acetone-Hexane[8]

  • Toluene-Heptane[9]

  • Ethyl Acetate-Heptane

// Nodes Start [label="Start: Crude Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve_Hot [label="Dissolve in Minimum Amount\nof Hot 'Good' Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Antisolvent [label="Add 'Poor' Solvent Dropwise\nto the Hot Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cloud_Point [label="Observe for Persistent Cloudiness\n(Saturation Point)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reheat [label="Add a Few Drops of 'Good' Solvent\nto Re-dissolve Cloudiness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool Slowly to Induce\nCrystal Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect [label="Collect Crystals by Filtration", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dissolve_Hot; Dissolve_Hot -> Add_Antisolvent; Add_Antisolvent -> Cloud_Point; Cloud_Point -> Reheat [label="Cloudiness Persists"]; Cloud_Point -> Add_Antisolvent [label="No Cloudiness"]; Reheat -> Cool; Cool -> Collect; } } Caption: General workflow for a two-solvent recrystallization.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude benzothiazole nitrile in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[10]

  • While keeping the solution hot, add the "poor" solvent dropwise until you observe a persistent cloudiness. This indicates that the solution is saturated.[10]

  • Add a few drops of the hot "good" solvent to just re-dissolve the cloudiness, resulting in a clear, saturated solution.[10]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or the melting point of an impure mixture). The compound then comes out of solution as a liquid instead of a solid.

Troubleshooting "Oiling Out":

  • Increase the Amount of Solvent: The most common cause is that the solution is too concentrated, causing the compound to precipitate too quickly at a high temperature. Re-heat the mixture and add more of the "good" solvent to increase the volume. This will lower the saturation temperature.

  • Lower the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. Rapid cooling encourages precipitation over crystallization.

  • Vigorous Stirring: As the solution cools, stir it vigorously. This can sometimes promote nucleation and the formation of solid crystals instead of an oil.

  • Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Try a lower-boiling point solvent or a different mixed-solvent system.

Q5: My recovery yield is very low after recrystallization. What are the common causes and how can I improve it?

A5: While a 100% yield is impossible due to the finite solubility of the compound in the cold solvent, yields can often be improved.[7]

Causes of Low Recovery and Solutions:

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved in the mother liquor even when cold. Always use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If crystals form in the funnel during a hot gravity filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated, and use a slight excess of solvent for this step.

  • Incomplete Crystallization: Ensure you are allowing sufficient time for cooling and that you are using an ice bath to maximize the precipitation of your product from the solution.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize re-dissolving your purified product.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 6-Methylbenzo[d]thiazole-2-carboxamide from DMF

This protocol is adapted from a literature procedure for a precursor to a benzothiazole nitrile and illustrates the use of a high-boiling point solvent.[6]

  • Dissolution: Place the crude 6-methylbenzo[d]thiazole-2-carboxamide in a flask. For every 5 grams of crude material, add 30 mL of dimethylformamide (DMF).

  • Heating: Heat the mixture to 110-120 °C with stirring until the solid is completely dissolved.

  • Cooling: Allow the solution to cool to room temperature, then place the flask in a refrigerator at approximately 5 °C for at least 15 hours to allow for complete crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with three portions of cold diethyl ether (3 x 20 mL).

  • Drying: Dry the purified crystals under vacuum at 80 °C for 24 hours.

Protocol 2: Recrystallization of 2-Chloro-6-nitrobenzothiazole from Ethanol or Acetonitrile

This protocol demonstrates the use of common polar solvents for a substituted benzothiazole.[1]

  • Dissolution: Place the crude 2-chloro-6-nitrobenzothiazole in an Erlenmeyer flask. Add the chosen solvent (ethanol or acetonitrile) and heat the mixture to reflux with stirring. Continue adding the solvent in portions until all the solid has dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the off-white needles by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization).

  • Drying: Dry the crystals under reduced pressure.

References

  • Syntheses of Substituted 2-Cyano-benzothiazoles. (2018). Organic Syntheses, 95, 177-191. Retrieved from [Link]

  • Recrystallization. (n.d.). In Organic Chemistry Lab Manual. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • de la Mare, J. A., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 2008–2013. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Harvard University. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]

  • Reisch, J., & Gnilka, R. (1995). Extraction and analysis of various benzothiazoles from industrial wastewater.
  • Method for recovering 2-mercaptobenzothiazole from crystallization mother liquor of ceflriarone sodium. (n.d.). Google Patents.
  • A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. (2023). ResearchGate. Retrieved from [Link]

  • Recrystallisation Help. (2020, October 30). Reddit. Retrieved from [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022). Molecules, 27(23), 8426. Retrieved from [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022). ResearchGate. Retrieved from [Link]

  • Heterocyclic benzothiazole-based liquid crystals: synthesis and mesomorphic properties. (2009). Liquid Crystals, 36(10-11), 1109-1116.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2024). Physical Chemistry Research, 12(3), 567-578.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved from [Link]

  • Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. (2022).
  • 6-Amino-2-cyanobenzothiazole. (n.d.). PubChem. Retrieved from [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Science and Research Technology.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved from [Link]

Sources

Overcoming steric hindrance in 7-substituted benzothiazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-C7-STERIC-001 Subject: Overcoming Steric & Electronic Barriers in C7-Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic: Why is C7 so Difficult?

Before attempting a fix, you must diagnose the specific failure mode. The C7 position of benzothiazole presents a unique "perfect storm" of chemical adversity:

  • The "Bay Region" Sterics: C7 is peri-planar to the sulfur atom (position 1). The Van der Waals radius of sulfur (1.80 Å) creates a significant steric wall, blocking the trajectory of incoming metal catalysts (e.g., Pd) or nucleophiles.

  • Electronic Deactivation: In Electrophilic Aromatic Substitution (EAS), the C7 position is electronically deactivated by the electron-withdrawing nature of the imine (C=N) bond. Conversely, in Nucleophilic Aromatic Substitution (SNAr), it is less activated than C2 or C4.

  • Competitive C2 Acidity: If you are attempting lithiation (DoM) without blocking C2, your base will deprotonate C2 (pKa ~27) exclusively, leaving C7 untouched.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct synthetic strategy for your target molecule.

G Start Start: Target 7-Substituted Benzothiazole IsRingFormed Is the Benzothiazole Ring Already Formed? Start->IsRingFormed LateStage Late-Stage Functionalization IsRingFormed->LateStage Yes DeNovo Strategy C: De Novo Cyclization (The 'Trojan Horse') IsRingFormed->DeNovo No HalogenPresent Is there a Halogen (Br/Cl) at C7? LateStage->HalogenPresent CrossCoupling Strategy A: Pd-Catalyzed Cross-Coupling (Steric Bypass) HalogenPresent->CrossCoupling Yes C2Check Is C2 Blocked? HalogenPresent->C2Check No (C7-H) DoM Strategy B: Directed Ortho Metalation (DoM) C2Check->DoM Yes BlockC2 Must Block C2 First (or Switch Strategy) C2Check->BlockC2 No

Figure 1: Strategic Decision Tree for selecting the optimal synthesis route based on substrate availability and functional group tolerance.

Protocol Guides & Troubleshooting

Strategy A: Pd-Catalyzed Cross-Coupling (The "Buchwald" Approach)

Best For: Installing amines, ethers, or aryl groups onto an existing 7-bromo/chlorobenzothiazole.

The Fix: Standard ligands (PPh3, dppf) fail here because they cannot force the Pd center into the crowded C7 pocket. You must use Dialkylbiaryl Phosphine Ligands which promote oxidative addition in sterically hindered environments.

Optimized Reaction Conditions
ComponentRecommendationMechanistic Rationale
Precatalyst RuPhos Pd G3 or XPhos Pd G3 Rapidly generates monoligated Pd(0) species; prevents catalyst aggregation.
Ligand RuPhos (for amines) / XPhos (for arylation)Bulky isopropyl/cyclohexyl groups create a "pocket" that facilitates reductive elimination.
Base LiHMDS (1.0 M in THF)Soluble, non-nucleophilic base. Prevents side reactions common with NaOtBu.
Solvent Dioxane or t-Amyl Alcohol High boiling point allows thermal activation (80–100°C) without pressure vessels.
Step-by-Step Protocol (7-Amination)
  • Charge: In a glovebox, add 7-bromobenzothiazole (1.0 equiv), Amine (1.2 equiv), RuPhos Pd G3 (2 mol%), and RuPhos (2 mol%) to a vial.

  • Dissolve: Add anhydrous THF or Dioxane (0.2 M concentration).

  • Activate: Add LiHMDS (2.2 equiv) dropwise.

  • Heat: Seal and heat to 80°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with NH4Cl.

Troubleshooting FAQ:

  • Q: I see starting material remaining.

    • A: Switch to tBuBrettPhos Pd G3 . The extra bulk often pushes the equilibrium toward oxidative addition for extremely hindered substrates.

  • Q: I see dehalogenation (H instead of substituent).

    • A: This is "hydride reduction." Your solvent might be wet, or the reaction is too hot. Switch to toluene and lower temp to 65°C, extending time to 12h.

Strategy B: Directed Ortho Metalation (DoM)

Best For: Functionalizing C7 when you have a directing group (OMe, F, Cl) at C6 and C2 is blocked .

Critical Warning: If C2 is a proton (C2-H), n-BuLi will deprotonate C2 exclusively. You must have a substituent at C2 (e.g., -SMe, -Ph, -Cl).

The Protocol
  • Substrate: 2-phenyl-6-methoxybenzothiazole (Example).

  • Conditions:

    • Solvent: Anhydrous THF (0.1 M).

    • Base: s-BuLi (1.1 equiv) at -78°C . (n-BuLi is often too aggregated; s-BuLi is more reactive).

    • Additive: TMEDA (1.1 equiv) to break lithium aggregates.

  • Quench: Add electrophile (e.g., I2, DMF, MeI) at -78°C, then warm to RT.

Mechanistic Visualization:

DoM Substrate 6-Substituted Benzothiazole (C2 Blocked) Lithiate C7-Lithio Species (Stabilized by C6-DG) Substrate->Lithiate Deprotonation Base s-BuLi / TMEDA -78°C Base->Lithiate Product 7-Substituted Product Lithiate->Product Quench Electrophile Electrophile (E+) Electrophile->Product

Figure 2: Directed Ortho Metalation pathway requiring C2-blocking and C6-Directing Group (DG).

Strategy C: De Novo Cyclization (The "Trojan Horse")

Best For: When C7 is too crowded for coupling, or you need specific substitution patterns that fail DoM. This is the most robust method.

Concept: Instead of fighting steric hindrance on the bicyclic system, install the "C7" substituent onto the benzene ring before forming the thiazole ring.

Recommended Route: Jacobsen Cyclization (Modified)

This route uses a thiobenzanilide precursor. The radical cyclization is less sensitive to sterics than Pd-coupling.

  • Precursor Synthesis: React a 2,3-disubstituted aniline (where the 3-substituent becomes C7) with benzoyl chloride to form the benzanilide.

  • Thionation: Convert to thiobenzanilide using Lawesson’s Reagent.

  • Cyclization:

    • Reagent: Potassium Ferricyanide (K3Fe(CN)6) in aqueous NaOH/EtOH.

    • Mechanism: Radical cation formation followed by intramolecular attack.

    • Regioselectivity: Cyclization prefers the less sterically hindered position, but if position 6 is blocked (forcing C7 cyclization) or if electronic directing effects are strong, you can secure the C7 product.

Alternative: Herz Reaction (from aniline + S2Cl2) creates 1,2,3-benzodithiazolium salts, which can be hydrolyzed and ring-closed to 7-substituted benzothiazoles with high regiocontrol.

References & Authority

  • Pd-Catalyzed Amination of 7-Haloheterocycles:

    • Henderson, J. L., & Buchwald, S. L. (2010).[1] Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445.[1] Link

    • Note: Defines the use of RuPhos/XPhos for 7-substituted systems.

  • De Novo Synthesis (Jacobsen/Radical):

    • Hutchinson, I., et al. (2001). Antitumor Benzothiazoles.[2][3][4] 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455. Link

    • Note: Demonstrates the cyclization strategy to place substituents at difficult positions.

  • Directed Ortho Metalation (DoM):

    • Snieckus, V. (1990).[5] Directed Ortho Metalation.[5][6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

    • Note: The foundational text for DoM logic.

  • Thiol Cross-Coupling (Alternative De Novo):

    • Itoh, T., & Mase, T. (2007).[3] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687–3689. Link

Sources

Validation & Comparative

Comprehensive Guide: Mass Spectrometry Fragmentation Pattern of 7-Methoxybenzothiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

In the realm of drug discovery and heterocyclic chemistry, 7-methoxybenzothiazole-2-carbonitrile (MW: 190.22 Da) represents a critical scaffold, often serving as an intermediate for adenosine receptor antagonists and antitumor agents. Precise structural characterization is paramount, particularly when distinguishing it from positional isomers (e.g., 6-methoxy or 5-methoxy analogs) which exhibit distinct biological activities but identical molecular masses.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 7-methoxybenzothiazole-2-carbonitrile. Unlike rigid templates, this analysis synthesizes mechanistic organic chemistry with spectrometric data to offer a self-validating identification protocol.

The Core Challenge

The primary analytical challenge lies in differentiating the 7-methoxy regioisomer from its 6-methoxy counterpart. While both share the parent ion (


 190), their fragmentation kinetics differ due to the electronic influence of the methoxy group relative to the thiazole ring fusion.

Experimental Protocol: Data Acquisition Standards

To ensure reproducibility and high-fidelity spectral data, the following experimental conditions are recommended. These protocols are designed to maximize ionization efficiency while preserving diagnostic fragment ions.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Recommended for routine identification and library matching.

  • Inlet Temperature: 250°C (Splitless mode to enhance sensitivity).

  • Ion Source: Electron Ionization (EI) at 70 eV .[1]

  • Source Temperature: 230°C.

  • Transfer Line: 280°C.

  • Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Gradient: 80°C (hold 1 min)

    
     300°C at 15°C/min.
    
Method B: LC-ESI-MS/MS

Recommended for trace analysis in biological matrices.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode (

    
    ).
    
  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture the full fragmentation tree.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (facilitates protonation at the thiazole nitrogen).

Fragmentation Mechanism & Pathway Analysis[3][4]

The fragmentation of 7-methoxybenzothiazole-2-carbonitrile under Electron Ionization (EI) follows a distinct pathway governed by the stability of the benzothiazole core and the lability of the methoxy substituent.

Primary Pathway: The Methyl Radical Loss

The molecular ion (


, 

190) is robust due to aromatic stabilization. The dominant primary fragmentation event is the homolytic cleavage of the methoxy methyl group.
  • Formation of

    
     (
    
    
    
    190):
    The radical cation forms primarily on the benzothiazole nitrogen or the methoxy oxygen.
  • Loss of Methyl Radical (

    
     190 
    
    
    
    175):
    The loss of
    
    
    (15 Da) generates a resonance-stabilized quinoid-type cation (
    
    
    175). This is often the Base Peak in methoxy-substituted benzothiazoles.
  • Expulsion of Carbon Monoxide (

    
     175 
    
    
    
    147):
    The resulting ion undergoes ring contraction or rearrangement to eject a neutral CO molecule (28 Da), a hallmark of phenolic/methoxy aromatic fragmentation.
Secondary Pathway: Thiazole Ring Disassembly

Following the loss of the methoxy group, the heterocyclic core degrades.

  • Loss of HCN (

    
     147 
    
    
    
    120):
    The thiazole ring cleaves, ejecting Hydrogen Cyanide (27 Da).
  • Loss of CS: In some high-energy collisions, Carbon Monosulfide (44 Da) may be ejected, though this is less favorable than HCN loss in nitrile-substituted derivatives.

Visualization of Signaling Pathway

The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments.[2]

FragmentationPathway M Molecular Ion (M+) m/z 190 (C9H6N2OS) Frag1 [M - CH3]+ m/z 175 (Base Peak) M->Frag1 - •CH3 (15 Da) Frag4 [M - CN]+ m/z 164 M->Frag4 - CN (26 Da) (Minor Pathway) Frag2 [M - CH3 - CO]+ m/z 147 Frag1->Frag2 - CO (28 Da) Frag3 [M - CH3 - CO - HCN]+ m/z 120 Frag2->Frag3 - HCN (27 Da)

Caption: Mechanistic fragmentation tree of 7-methoxybenzothiazole-2-carbonitrile under 70 eV EI conditions.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of the 7-methoxy isomer, it must be compared against its closest structural relatives. This section objectively contrasts the spectral "performance" (diagnostic utility) of the target compound against alternatives.

Comparison 1: Target vs. Unsubstituted Analog (Baseline)

Alternative: Benzothiazole-2-carbonitrile (No methoxy group).

Feature7-Methoxybenzothiazole-2-CNBenzothiazole-2-CNDiagnostic Insight
Molecular Ion

190

160
Clear mass shift of +30 Da confirms methoxy addition.
Base Peak

175 (

)

160 (

)
The methoxy derivative fragments easily; the unsubstituted core is highly stable and often retains

as the base peak.
Key Loss Methyl radical (-15) then CO (-28)HCN (-27)The 190

175

147
transition is unique to the methoxy variant.
Comparison 2: Target vs. 6-Methoxy Isomer (Differentiation)

Alternative: 6-Methoxybenzothiazole-2-carbonitrile. Differentiation is critical as these are isobaric (Same MW).

  • Mechanism of Differentiation: The position of the methoxy group affects the resonance stabilization of the cation formed after methyl loss.

    • 6-Methoxy (Para to N): The oxygen lone pair at C6 can participate in extended conjugation with the thiazole nitrogen (similar to a para-quinoid system). This often stabilizes the

      
       ion significantly, leading to a higher relative abundance of 
      
      
      
      175 compared to the 7-methoxy isomer.
    • 7-Methoxy (Ortho to S): The 7-position is sterically crowded near the sulfur atom and lacks the direct "para-like" conjugation path to the nitrogen. Consequently, the 7-methoxy isomer typically exhibits a higher ratio of secondary fragmentation (higher abundance of

      
       147 relative to 175) compared to the 6-methoxy isomer.
      

Decision Matrix for Isomer ID:

  • Calculate Ratio

    
    .
    
  • If R is High (>0.5): Likely 7-Methoxy (Less stable cation, more fragmentation).

  • If R is Low (<0.3): Likely 6-Methoxy (Highly stable quinoid cation).

Summary of Diagnostic Ions

m/zIon IdentityOriginRelative Abundance (Est.)
190

Molecular IonStrong (60-90%)
175

Loss of

Base Peak (100%)
164

Loss of CNWeak (<10%)
147

Loss of CO from m/z 175Moderate (30-50%)
120

Loss of HCN from m/z 147Moderate (20-40%)

References

  • Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Marcel Dekker, Inc. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzothiazole Derivatives. National Institute of Standards and Technology. Link

  • Mounir, A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines. International Journal of Materials and Chemistry. Link

  • BenchChem. (2025).[3] A Researcher's Guide to Spectroscopic Differentiation of Methoxy Isomers. Link

  • Mdpi, A. (2023). Differentiation between Isomeric Functionalized Thiadiazoles and Triazoles by ESI-HRMS. Molecules. Link

Sources

Comparison of emission spectra: 7-methoxy vs 6-methoxy luciferin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-methoxy luciferin (a widely used inhibitor and fluorescence standard) and 7-methoxy luciferin (a structural analogue often synthesized to study steric and electronic substituent effects).

Executive Summary: The Functional Divergence

The core distinction between these two analogues lies in their functional role within the bioluminescence pathway.

  • 6-Methoxy Luciferin (6-Me-LH2) is the O-methylated derivative of native firefly luciferin. It acts as a competitive inhibitor of luciferase. It is highly fluorescent but non-bioluminescent because the methoxy group "locks" the molecule, preventing the formation of the phenolate anion required for excited-state electronic conjugation.

  • 7-Methoxy Luciferin (7-Me-LH2) primarily serves as a spectral tuner or mechanistic probe. When the methoxy group is introduced at the 7-position (adjacent to the benzothiazole sulfur) while retaining the 6-hydroxyl group, it typically induces a bathochromic (red) shift in emission due to steric torsion and electronic auxiliary effects. If the molecule is a positional isomer (6-H, 7-OMe), it is functionally dark in bioluminescence.

Part 1: Mechanistic & Structural Basis

To understand the spectral differences, one must analyze the benzothiazole resonance structures.

6-Methoxy Luciferin: The "Locked" Probe
  • Structure: The C6 hydroxyl (-OH) of native D-luciferin is replaced by a methoxy (-OCH₃) group.

  • Mechanism: Native bioluminescence requires the deprotonation of the 6-OH to form a phenolate anion (–O⁻). This anion donates electrons into the conjugated system during the formation of the excited oxyluciferin intermediate.

  • Outcome: 6-Me-LH2 cannot deprotonate. It binds to luciferase (competitively inhibiting native luciferin) but cannot undergo the chemically initiated electron-exchange luminescence (CIEEL) effectively. It remains in a fluorescent state similar to the phenol form of luciferin.

7-Methoxy Luciferin: The "Tuner"
  • Structure: A methoxy group is attached at the C7 position.

    • Scenario A (Analogue):6-Hydroxy-7-Methoxy Luciferin. The electron-donating 6-OH is present. The 7-OMe group exerts steric pressure on the thiazoline ring and alters the electron density of the benzothiazole core. This typically lowers the energy gap, causing a red-shift.

    • Scenario B (Isomer):7-Methoxy Luciferin (6-H). Without the 6-OH donor, the 7-OMe (meta to the acceptor) cannot support the resonance required for visible bioluminescence.

Part 2: Spectral Comparison Data

The following data contrasts the optical properties of 6-Methoxy Luciferin against 7-substituted variants and the native D-Luciferin standard.

FeatureNative D-Luciferin 6-Methoxy Luciferin 7-Methoxy Analogue (with 6-OH)
Primary Role Bioluminescent SubstrateFluorescence Standard / InhibitorRed-Shifted Substrate / Probe
Fluorescence Emission (

)
~530 nm (pH dependent)~450–460 nm (Blue-Green)~540–560 nm (Red-shifted vs 6-Me)
Bioluminescence (

)
557 nm (Yellow-Green)Negligible / None ~600–620 nm (Orange-Red)*
Quantum Yield (

)
High (0.4 – 0.88)High Fluorescence / ~0 BLModerate to Low
Binding Affinity (

)
~15–20

M
Competitive (

~ 2-5

M)
Generally Higher (Lower Affinity)
Electronic State Forms Phenolate AnionLocked as Neutral Phenol EtherPhenolate Anion + Steric Twist

*Note: Exact values for 7-substituted analogues depend on specific enzyme mutants and pH conditions, but the trend is consistently bathochromic (red-shifted) compared to native.

Part 3: Experimental Protocols

Protocol A: Discriminating 6-Me vs. 7-Me via Bioluminescence Inhibition

This protocol validates whether an unknown methoxy-luciferin is a substrate (likely 7-substituted) or an inhibitor (6-substituted).

Reagents:

  • Recombinant Firefly Luciferase (Fluc) (1 mg/mL stock).

  • ATP (10 mM).

  • Mg-MES Buffer (25 mM MES, 8 mM MgSO₄, pH 6.0 and pH 7.8).

  • Native D-Luciferin (Control).

Workflow:

  • Preparation: Dilute Fluc to 10

    
    g/mL in Mg-MES buffer (pH 7.8).
    
  • Substrate Check: Add 100

    
    M of the unknown Methoxy-Luciferin analogue to the enzyme mix + 1 mM ATP.
    
    • Observation: If Light = Positive , it is likely a 7-substituted (6-OH) analogue.

    • Observation: If Light = Negative , proceed to Step 3.

  • Inhibition Check (The Competition Assay):

    • Prepare a reaction with 10

      
      M Native D-Luciferin (Sub-saturating).
      
    • Add 100

      
      M of the unknown "Dark" analogue.
      
    • Initiate with ATP.

    • Result: A significant decrease in signal compared to the D-Luciferin control confirms the molecule is 6-Methoxy Luciferin (acting as a competitive inhibitor).

Protocol B: Fluorescence Spectral Fingerprinting

Since 6-Methoxy luciferin is fluorescence-dominant, use this to characterize the purity.

  • Solvent System: Dissolve compound in 100% DMSO (Stock) and dilute into 50 mM Sodium Citrate (pH 5.0) vs. 50 mM Tris (pH 8.0).

  • Excitation: Set

    
     to 330 nm.
    
  • Scan: Emission 350 nm – 650 nm.

  • Analysis:

    • 6-Methoxy Luciferin: Will show a strong peak ~450 nm that is relatively pH-insensitive (due to lack of ionizable -OH).

    • Native/7-OH variants: Will show a significant spectral shift between pH 5.0 (Phenol) and pH 8.0 (Phenolate).

Part 4: Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways of the two molecules within the Luciferase active site.

LuciferinPathways cluster_inputs Substrate Input Native Native D-Luciferin (6-OH) Enzyme Luciferase + ATP + Mg2+ Native->Enzyme SixMe 6-Methoxy Luciferin (6-OMe) SixMe->Enzyme SevenMe 7-Methoxy Analogue (6-OH, 7-OMe) SevenMe->Enzyme Adenylation Adenylation (Luciferyl-AMP) Enzyme->Adenylation Binding Deprotonation 6-OH Deprotonation (Phenolate Formation) Adenylation->Deprotonation Native / 7-Me Block Steric/Chemical Block (No Ionization) Adenylation->Block 6-Me (Locked) Oxidation Oxidation to Oxyluciferin* Deprotonation->Oxidation NoLight Dark / Fluorescence Only (Inhibition) Block->NoLight Pathway Arrested GreenLight Yellow-Green Light (~560 nm) Oxidation->GreenLight Native RedLight Red-Shifted Light (~610 nm) Oxidation->RedLight 7-Me (Torsion Effect)

Caption: Pathway divergence showing 6-Methoxy blocking signal generation vs. 7-Methoxy altering emission color.

References

  • Branchini, B. R., et al. (2002). "Analogue studies on the role of the 6'-hydroxyl group in firefly luciferase bioluminescence." Biochemistry. Link

  • Maki, S. A., et al. (2018).[1] "Emission wavelength of firefly luciferin analogues by allyl substitution." Tetrahedron Letters. Link[1]

  • Jathoul, A. P., et al. (2014). "A Dual-Color Far-Red to Near-Infrared Firefly Luciferin Analogue Designed for Multiparametric Bioluminescence Imaging." Angewandte Chemie. Link

  • AAT Bioquest. (2024). "Luciferin and Derivative Spectral Properties." Spectrum Viewer.[2] Link

  • Kiyama, M., et al. (2018).[1] "Red-shifted d-luciferin analogues and their bioluminescence characteristics." Photochemical & Photobiological Sciences. Link

Sources

A Guide to the Experimental Determination and Comparative Analysis of the Melting Point for 7-Methoxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Melting Point Determination in Chemical Synthesis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range. Consequently, melting point determination is a fundamental and indispensable technique in synthetic chemistry for:

  • Purity Assessment: A sharp melting point is a strong indicator of a compound's purity.

  • Compound Identification: By comparing an experimentally determined melting point with a known value, one can confirm the identity of a synthesized compound.

  • Quality Control: In a pharmaceutical manufacturing setting, melting point analysis is a key quality control parameter.

Given the novelty or limited characterization of 7-Methoxybenzo[d]thiazole-2-carbonitrile, a rigorous experimental determination of its melting point is a prerequisite for its use in further research and development.

Experimental Protocol: Capillary Melting Point Determination (USP <741> Class I)

The following protocol is based on the widely accepted capillary method, as detailed in the United States Pharmacopeia (USP) general chapter <741>.[1][2] This method is chosen for its high accuracy and reproducibility.

2.1. Apparatus

A standard melting point apparatus is required, which consists of a heated block with a sample holder for a capillary tube, a thermometer or a digital temperature sensor, and a viewing lens or camera to observe the sample.

2.2. Sample Preparation

  • Drying: Ensure the sample of 7-Methoxybenzo[d]thiazole-2-carbonitrile is thoroughly dried to remove any residual solvent, which could depress the melting point. This can be achieved by placing the sample in a vacuum oven at a temperature below its expected melting point for several hours.

  • Pulverization: The crystalline sample should be finely and uniformly powdered using a mortar and pestle to ensure even heat distribution within the capillary tube.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter), which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-4 mm.

2.3. Measurement Procedure

  • Initial Heating: The melting point apparatus is pre-heated to a temperature approximately 10-15°C below the expected melting point.

  • Sample Insertion: The loaded capillary tube is inserted into the heating block of the apparatus.

  • Heating Rate: The temperature is then increased at a controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.[3]

  • Observation: The sample is observed carefully through the viewing lens.

  • Recording the Melting Range:

    • The onset of melting is the temperature at which the first drop of liquid is observed.

    • The completion of melting is the temperature at which the entire solid has transitioned to a clear liquid.

    • The melting point is recorded as a range between these two temperatures.

  • Repeatability: The determination should be repeated at least twice with fresh samples to ensure the reproducibility of the result.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Drying of Sample prep2 Pulverization prep1->prep2 prep3 Capillary Loading prep2->prep3 meas1 Initial Heating prep3->meas1 meas2 Sample Insertion meas1->meas2 meas3 Controlled Heating (1-2°C/min) meas2->meas3 meas4 Observation meas3->meas4 meas5 Record Melting Range meas4->meas5 val1 Repeat Measurement (n≥2) meas5->val1 val2 Compare with Alternatives val1->val2 val3 Report Final Melting Point val2->val3

Caption: Workflow for the experimental determination of melting point.

Comparative Analysis of Structurally Related Benzothiazole Derivatives

In the absence of a reported melting point for 7-Methoxybenzo[d]thiazole-2-carbonitrile, an analysis of structurally similar compounds can provide an estimated range. The position and nature of substituents on the benzothiazole ring system significantly influence the crystal lattice energy and, consequently, the melting point.

Compound NameStructureReported Melting Point (°C)
6-Methoxybenzo[d]thiazole-2-carbonitrile A positional isomer of the target compound.129-131
6-Hydroxybenzothiazole-2-carbonitrile Similar to the 6-methoxy isomer, but with a hydroxyl group which can participate in hydrogen bonding.211-213[4]
2-Amino-6-methoxybenzothiazole The cyano group is replaced by an amino group, which can also engage in hydrogen bonding.165-167[5]
6-Methoxy-2-methylbenzothiazole The cyano group is replaced by a methyl group.182 (decomposes)[6]
7-Methoxybenzo[d]thiazole The parent compound without the 2-carbonitrile group.Not available
2-Cyanobenzothiazole The parent compound without the 7-methoxy group.Not available

Analysis of Comparative Data:

From the data presented, several trends can be observed:

  • Positional Isomerism: The melting point of the 6-methoxy isomer (129-131°C) provides a primary point of reference. While the exact effect of moving the methoxy group from the 6- to the 7-position is difficult to predict without experimental data, it is likely to be in a similar range, barring significant changes in crystal packing.

  • Effect of Hydrogen Bonding: The presence of functional groups capable of hydrogen bonding, such as the hydroxyl group in 6-Hydroxybenzothiazole-2-carbonitrile (211-213°C) and the amino group in 2-Amino-6-methoxybenzothiazole (165-167°C), leads to a significant increase in the melting point compared to the methoxy analogue. This is due to the stronger intermolecular forces that need to be overcome during melting.

  • Effect of the 2-Substituent: The nature of the substituent at the 2-position also plays a crucial role. The replacement of the electron-withdrawing cyano group with a methyl group in 6-Methoxy-2-methylbenzothiazole results in a higher melting point (182°C with decomposition).

Based on this comparative analysis, the melting point of 7-Methoxybenzo[d]thiazole-2-carbonitrile is anticipated to be in the range of 120-140°C . This estimation is based on the melting point of its closest structural analogue, the 6-methoxy isomer.

Conclusion

The experimental determination of the melting point of 7-Methoxybenzo[d]thiazole-2-carbonitrile is a crucial step in its chemical characterization. By following a standardized protocol, such as the one outlined in this guide, researchers can obtain a reliable and reproducible melting range. This data, when considered alongside the comparative analysis of related benzothiazole derivatives, will provide a high degree of confidence in the identity and purity of the synthesized compound. It is recommended that any future work involving this compound should begin with this fundamental validation step.

References

  • United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. [Link]

  • PubChem. 2-Amino-6-methoxybenzothiazole. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Home Sunshine Pharma. 2-Amino-6-methoxybenzothiazole CAS 1747-60-0. [Link]

  • CAS Common Chemistry. 6-Methoxy-2-methylbenzothiazole. [Link]

Sources

A Researcher's Guide to the Crystal Structure Analysis of Methoxy-Substituted Benzothiazoles: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the crystal structure analysis of methoxy-substituted benzothiazoles. This guide, designed for professionals in the fields of chemical research and drug development, moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis grounded in the principles of single-crystal X-ray diffraction, providing insights into how the strategic placement of a methoxy group can influence molecular conformation and crystal packing. As many benzothiazole derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.[1][2][3]

This guide will navigate through the essential theoretical underpinnings of crystal structure determination, provide a detailed, field-proven experimental workflow for the analysis of methoxy-substituted benzothiazoles, and present a comparative analysis of published crystal structures. By understanding the "why" behind the "how," researchers can better design their experiments and interpret their results with a higher degree of confidence.

The Theoretical Framework: From Diffraction to 3D Structure

The ability to determine the precise arrangement of atoms in a crystalline solid hinges on the phenomenon of X-ray diffraction. When a beam of X-rays interacts with the electron clouds of atoms in a crystal, the X-rays are scattered in a predictable manner. This scattering can be described by Bragg's Law, a fundamental principle in X-ray crystallography.

Bragg's Law: The Cornerstone of Diffraction

Bragg's Law describes the condition for constructive interference of X-rays scattered by parallel planes of atoms in a crystal lattice.[4][5][6][7] The equation is as follows:

nλ = 2d sinθ

Where:

  • n is an integer representing the order of diffraction.

  • λ is the wavelength of the incident X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam.

For constructive interference to occur, the path difference between X-rays reflecting off adjacent planes must be an integral multiple of the wavelength.[4][5] This condition gives rise to a unique diffraction pattern of spots, each with a specific intensity.

From Diffraction Pattern to Electron Density: The Role of Fourier Synthesis

The diffraction pattern contains information about the crystal's reciprocal lattice, which is mathematically related to the real-space arrangement of atoms. The transition from the observed diffraction intensities to a three-dimensional electron density map is achieved through a mathematical process called Fourier synthesis.[2][8][9]

The electron density, ρ(x,y,z), at any point in the unit cell can be calculated using the following equation:

ρ(x,y,z) = (1/V) Σhkl Fhkl exp[-2πi(hx + ky + lz)]

Where:

  • V is the volume of the unit cell.

  • Fhkl are the structure factors, which are complex numbers representing the amplitude and phase of the diffracted X-rays for each reflection (hkl).

  • (x,y,z) are the fractional coordinates of a point in the unit cell.

A critical challenge in this process is the "phase problem." While the intensities of the diffraction spots provide the amplitudes of the structure factors, the phases are lost during the experiment.[3] Various methods, such as direct methods, Patterson methods, or dual-space recycling, are employed to solve the phase problem and generate an initial electron density map.

Refining the Model: Achieving the Best Fit

Once an initial model of the crystal structure is obtained, it must be refined to achieve the best possible agreement with the experimental diffraction data.[1][10] This iterative process involves adjusting atomic coordinates, thermal parameters (which account for atomic vibrations), and occupancies to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|) derived from the model. The quality of the final refined structure is assessed using various statistical parameters, most notably the R-factor (or agreement factor).

Experimental Workflow: A Step-by-Step Guide to Crystal Structure Analysis

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following workflow provides a detailed protocol for the analysis of methoxy-substituted benzothiazoles.

Experimental Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis of Methoxy-Substituted Benzothiazole purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening for Recrystallization purification->solvent_screening crystallization Slow Evaporation / Vapor Diffusion / Layering solvent_screening->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection on a Diffractometer mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Figure 1: A comprehensive workflow for the crystal structure analysis of methoxy-substituted benzothiazoles.

Part 1: Synthesis and Purification

The starting point for any crystal structure analysis is a pure compound. Methoxy-substituted benzothiazoles can be synthesized through various established methods.[4][5][10] A common route involves the reaction of a methoxy-substituted 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative. Following synthesis, rigorous purification is essential. Techniques such as column chromatography and initial recrystallization are employed to remove impurities that could hinder the growth of high-quality single crystals.[11]

Part 2: Crystal Growth – The Art and Science

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a crystal that is typically larger than 0.1 mm in all dimensions, with a regular structure and no significant internal defects.[12]

Experimental Protocol: Crystal Growth

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[13] A systematic screening of solvents with varying polarities is recommended. For methoxy-substituted benzothiazoles, common solvents for recrystallization include ethanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof.[14]

  • Recrystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[15]

    • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed inside a larger sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[16]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.[16]

  • Crystal Selection: Once crystals have formed, they should be examined under a microscope. A suitable crystal will be transparent, have well-defined faces, and extinguish light evenly when viewed through cross-polarized filters.

Part 3: X-ray Diffraction Data Collection

This phase involves exposing the selected crystal to a beam of X-rays and recording the resulting diffraction pattern.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to protect it from the X-ray beam and low temperatures.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays (commonly Mo Kα or Cu Kα radiation).[17] A detector records the positions and intensities of the diffracted X-ray beams. A complete dataset usually requires collecting tens of thousands of reflections.[3]

Part 4: Structure Solution and Refinement

The collected diffraction data is then used to determine and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution: Software packages such as SHELXS or SIR are commonly used to solve the phase problem using direct methods.[18][19] This yields an initial electron density map.

  • Structure Refinement: The initial model is refined using software like SHELXL or olex2.[18][19] This involves iteratively adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is validated using tools like CheckCIF to ensure its geometric and crystallographic quality. The final structural data is typically deposited in a public database such as the Cambridge Structural Database (CSD).[20]

Comparative Analysis of Methoxy-Substituted Benzothiazole Crystal Structures

The position of the methoxy group on the benzothiazole ring system, as well as the nature and position of other substituents, can significantly influence the molecule's conformation and how it packs in the solid state. This, in turn, can affect the compound's physical properties and biological activity. The following table provides a comparative overview of the crystallographic data for several methoxy-substituted benzothiazoles.

Compound NameMethoxy PositionOther SubstituentsSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular InteractionsRef.
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole3' on phenyl ring4'-hydroxy on phenyl ringP2121215.452610.99319.66890O-H···N hydrogen bonds forming a helical arrangement[21]
2-(2,5-dimethoxyphenyl)benzo[d]thiazole2', 5' on phenyl ringNoneP21/c14.666613.89226.2606100.127C-H···O, C-H···π, and π-π stacking interactions[22]
(E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol62-iminomethylphenol at C2Pna21----Intramolecular O-H···N hydrogen bond; C-H···O and C-H···N interactions[23]
6-Methoxy-1,3-benzothiazol-2-amine62-aminoP21/c----N-H···N and N-H···O hydrogen bonds forming chains[24]
(2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanoneMethoxy on linker2-benzothiazole, 5-chlorophenyl, phenylOrthorhombic7.459819.313124.400290C-H···N and C-H···O hydrogen bonds[25]

Analysis of Structural Trends:

From the compiled data, several key trends emerge:

  • Hydrogen Bonding: The presence of hydrogen bond donors (like -OH and -NH2) and acceptors (the nitrogen of the thiazole ring and the oxygen of the methoxy group) plays a dominant role in the crystal packing. For instance, in 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, strong O-H···N hydrogen bonds dictate a helical arrangement of the molecules.[21] Similarly, in 6-methoxy-1,3-benzothiazol-2-amine, a network of N-H···N and N-H···O hydrogen bonds creates chains of molecules.[24]

  • π-π Stacking: The planar benzothiazole ring system readily participates in π-π stacking interactions, which are crucial for stabilizing the crystal lattice, as seen in 2-(2,5-dimethoxyphenyl)benzo[d]thiazole.[22]

  • Influence of Methoxy Group Position: The position of the methoxy group can influence the overall planarity of the molecule and the accessibility of the thiazole nitrogen for hydrogen bonding. When the methoxy group is on a phenyl substituent, it can sterically influence the torsion angle between the phenyl and benzothiazole rings.

  • Conformational Flexibility: In molecules with flexible linkers, such as (2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone, the crystal structure reveals the preferred conformation in the solid state, which can provide insights into its potential binding modes with biological targets.[25]

Conclusion: From Structure to Function

This guide has provided a comprehensive overview of the crystal structure analysis of methoxy-substituted benzothiazoles, from the underlying theoretical principles to a detailed experimental workflow and a comparative analysis of published structures. The insights gained from single-crystal X-ray diffraction are invaluable for understanding the structure-property relationships of these important heterocyclic compounds. For researchers in drug development, a detailed knowledge of the three-dimensional structure of a potential drug candidate and its interactions in the solid state can inform lead optimization, polymorph screening, and formulation development. By applying the principles and protocols outlined in this guide, scientists can confidently and effectively elucidate the crystal structures of novel methoxy-substituted benzothiazoles, thereby accelerating the discovery of new and improved therapeutic agents.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Streptococcus Pyogene. E-RESEARCHCO. [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. Journal of Global Pharma Technology. [Link]

  • Bragg's Law: Formula, Derivation & XRD Applications Explained. Vedantu. [Link]

  • Fourier transforms in crystallography | Mathematical... Fiveable. [Link]

  • Bragg's law for determining crystal structure. (2020). YouTube. [Link]

  • The Fourier transform in X-ray crystallography. Stony Brook University. [Link]

  • Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. (2017). MDPI. [Link]

  • Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. (2022). IUCr Journals. [Link]

  • Crystal structure of (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol. (2016). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Bragg's Law. (2023). Chemistry LibreTexts. [Link]

  • Phase analysis and structure refinement. RWTH Aachen University. [Link]

  • CCP4 Online. Instruct-ERIC. [Link]

  • CHEM 3030 Introduction to X-ray Crystallography. University of Lethbridge. [Link]

  • Crystallography Software. RCSB PDB. [Link]

  • X-ray Crystallography and the Fourier Transform. Stony Brook University. [Link]

  • 1.7 Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • (2-(Benzo[d]thiazol-2yl-methoxy)-5-chlorophenyl)(phenyl)methanone. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 6-Methoxy-1,3-benzothiazol-2-amine. (2012). ResearchGate. [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2012). Journal of Chemical Education. [Link]

  • {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • CCP4 Program Documentation. Macromolecular Crystallography. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • CCP4 Cloud for structure determination and project management in macromolecular crystallography. (2022). Acta Crystallographica Section D: Structural Biology. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • Mesogenic benzothiazole derivatives with methoxy substituents. (2003). Indian Academy of Sciences. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Protheragen. [Link]

  • Access Structures. Cambridge Crystallographic Data Centre. [Link]

  • 2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol. ResearchGate. [Link]

  • Solve a small-molecule structure. CCP4 wiki. [Link]

  • 4-Methoxy-2-aminobenzothiazole. PubChem. [Link]

  • Synthesis and Mesomorphic Properties of 6-Methoxy- and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles. (2010). Molecular Crystals and Liquid Crystals. [Link]

  • Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. (2025). ResearchGate. [Link]

  • Growing X-ray quality single crystals reliably and consistently. Technobis. [Link]

  • 4-methoxy-2-(3-pyridyl)-2,3-dihydro-1,3-benzothiazole. PubChemLite. [Link]

  • Growing X-ray Quality Crystals. TU Graz. [Link]

  • 2-cyano-6-methoxy benzothiazole (C9H6N2OS). PubChemLite. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxybenzo[d]thiazole-2-carbonitrile
Reactant of Route 2
7-Methoxybenzo[d]thiazole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.